GSK737
Description
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Properties
Molecular Formula |
C20H21N5O2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide |
InChI |
InChI=1S/C20H21N5O2/c1-13(17-5-3-4-10-21-17)27-19-9-6-14(20(26)22-15-7-8-15)11-16(19)18-12-25(2)24-23-18/h3-6,9-13,15H,7-8H2,1-2H3,(H,22,26)/t13-/m0/s1 |
InChI Key |
NTLLKKOHPKDCSW-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)OC2=C(C=C(C=C2)C(=O)NC3CC3)C4=CN(N=N4)C |
Canonical SMILES |
CC(C1=CC=CC=N1)OC2=C(C=C(C=C2)C(=O)NC3CC3)C4=CN(N=N4)C |
Origin of Product |
United States |
Foundational & Exploratory
The Technical Guide to GSK737: A Chemical Probe for BRD4
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK737 is a chemical probe targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable selectivity for BRD4. As a member of the BET family, BRD4 is a critical epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, thereby playing a pivotal role in the regulation of gene transcription. Its involvement in various cancers and inflammatory diseases has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, experimental protocols, and its effects on relevant signaling pathways.
Biochemical and Cellular Characterization of this compound
This compound has been characterized as a potent and selective inhibitor of the second bromodomain (BD2) of BRD4.
Binding Affinity and Selectivity
This compound exhibits preferential binding to the second bromodomain (BD2) of BRD4 over the first bromodomain (BD1). Published data indicates a pIC50 of 7.3 for BRD4 BD2 and 5.3 for BRD4 BD1, which translates to a 100-fold selectivity for BD2.[1] This selectivity is a key feature of this compound, allowing for the specific investigation of the biological functions of the BD2 domain of BRD4.
| Target | pIC50 | IC50 (nM) | Selectivity (fold) |
| BRD4 BD2 | 7.3 | 50 | 100x vs BD1 |
| BRD4 BD1 | 5.3 | 5000 | - |
| Table 1: In vitro binding affinity of this compound for BRD4 bromodomains.[1] |
Pharmacokinetics
Initial studies have indicated that this compound possesses favorable pharmacokinetic properties in rats, including low clearance and good solubility and permeability.[1] These characteristics suggest its potential for use in in vivo studies.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the effective use of this compound as a chemical probe.
Biochemical Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Binding
This assay is commonly used to measure the binding affinity of inhibitors to BRD4 bromodomains.
-
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., terbium-labeled anti-His antibody) bound to a His-tagged BRD4 bromodomain and an acceptor fluorophore (e.g., biotinylated histone peptide labeled with streptavidin-allophycocyanin). Inhibition of the BRD4-histone interaction by this compound disrupts FRET, leading to a decrease in the acceptor signal.
-
Protocol Outline:
-
Reagents: His-tagged BRD4 BD1 or BD2 protein, biotinylated histone H4 peptide (acetylated), terbium-labeled anti-His antibody, streptavidin-allophycocyanin (SA-APC), and this compound.
-
Incubate BRD4 protein with varying concentrations of this compound.
-
Add the biotinylated histone peptide and the TR-FRET detection reagents.
-
Incubate to allow for binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate IC50 values from the dose-response curves.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BRD4 Binding
AlphaScreen is another proximity-based assay suitable for high-throughput screening of BRD4 inhibitors.
-
Principle: The assay utilizes donor and acceptor beads that are brought into proximity through the interaction of a biotinylated histone peptide (bound to streptavidin-coated donor beads) and a GST-tagged BRD4 bromodomain (bound to anti-GST antibody-coated acceptor beads). Inhibition by this compound separates the beads, leading to a loss of signal.
-
Protocol Outline:
-
Reagents: GST-tagged BRD4 BD1 or BD2 protein, biotinylated histone H4 peptide (acetylated), streptavidin-coated donor beads, anti-GST antibody-coated acceptor beads, and this compound.
-
Incubate BRD4 protein with varying concentrations of this compound.
-
Add the biotinylated histone peptide.
-
Add the donor and acceptor beads.
-
Incubate in the dark to allow for bead association.
-
Read the AlphaScreen signal on a compatible plate reader.
-
Determine IC50 values from the resulting dose-response curves.
-
Cellular Assays
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with BRD4 in a cellular context.
-
Principle: The binding of a ligand (this compound) to its target protein (BRD4) can increase the thermal stability of the protein. This increased stability is detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble BRD4 remaining.
-
Protocol Outline:
-
Treat cultured cells with this compound or vehicle control.
-
Harvest and lyse the cells.
-
Heat the cell lysates at a range of temperatures.
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing soluble proteins.
-
Analyze the amount of soluble BRD4 by Western blotting or other quantitative methods.
-
Generate a melting curve to determine the shift in thermal stability.
-
Western Blotting for Downstream Target Modulation
This technique is used to assess the effect of this compound on the expression of BRD4-regulated proteins.
-
Protocol Outline:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., c-Myc, p21) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to a detection enzyme.
-
Visualize and quantify the protein bands.
-
Signaling Pathways and Experimental Workflows
This compound, by inhibiting BRD4, is expected to modulate key signaling pathways involved in cell growth, proliferation, and inflammation.
BRD4-Mediated Gene Transcription
BRD4 plays a crucial role in transcriptional elongation by recruiting the positive transcription elongation factor b (P-TEFb) to gene promoters. Inhibition of BRD4 by this compound is expected to disrupt this process, leading to the downregulation of BRD4 target genes.
Downstream Effects on Cell Cycle and Apoptosis
A primary downstream effector of BRD4 is the proto-oncogene c-Myc, a key regulator of cell proliferation. Inhibition of BRD4 by this compound is anticipated to lead to the downregulation of c-Myc, resulting in cell cycle arrest and apoptosis. Another important cell cycle regulator, p21, can be upregulated upon BRD4 inhibition.
Experimental Workflow for Assessing Cellular Effects
A typical workflow to investigate the cellular consequences of BRD4 inhibition by this compound would involve a series of integrated assays.
Conclusion
This compound is a valuable chemical probe for dissecting the specific functions of the BRD4 BD2 domain. Its selectivity and favorable pharmacokinetic profile make it a useful tool for both in vitro and in vivo investigations into the roles of BRD4 in health and disease. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound by the scientific community, ultimately contributing to a deeper understanding of BET protein biology and the development of novel therapeutics.
References
A Technical Guide to the Biological Function and Therapeutic Targeting of BRD4's Second Bromodomain (BD2)
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, are critical epigenetic readers that regulate gene expression in health and disease. BRD4 contains two tandem bromodomains, BD1 and BD2, which recognize acetylated lysine residues on histones and other proteins. While structurally similar, these domains possess distinct, non-redundant biological functions. Pan-BET inhibitors, which target both bromodomains, have shown therapeutic promise but are often limited by on-target toxicities, such as thrombocytopenia and gastrointestinal issues.[1] This has spurred the development of inhibitors that selectively target either BD1 or BD2. Selective inhibition of BRD4's second bromodomain, BD2, has emerged as a compelling therapeutic strategy, particularly in fibrosis, inflammation, and certain cancers, by modulating specific transcriptional programs with a potentially improved safety profile. This guide provides an in-depth technical overview of the biological functions of BRD4 BD2, the rationale for its selective inhibition, the signaling pathways it modulates, and the experimental methodologies used to study its activity.
Introduction to BRD4 and its Bromodomains
Bromodomain-containing protein 4 (BRD4) is a member of the BET family of epigenetic readers, which also includes BRD2, BRD3, and the testis-specific BRDT.[2] These proteins play a pivotal role in translating epigenetic marks into transcriptional outcomes. BRD4 is characterized by a modular architecture consisting of two N-terminal tandem bromodomains (BD1 and BD2), an extra-terminal (ET) domain, and a C-terminal domain (CTD).[3]
-
Bromodomains (BD1 and BD2): These are ~110 amino acid modules that recognize and bind to acetylated lysine residues on histone tails (e.g., H3K122Ac) and non-histone proteins, thereby tethering BRD4 to active chromatin regions.[4][5][6]
-
C-Terminal Domain (CTD): This domain is unique to BRD4 and BRDT and is crucial for recruiting the Positive Transcription Elongation Factor b (p-TEFb) complex.[3] This interaction leads to the phosphorylation of RNA Polymerase II, promoting transcriptional elongation and the expression of target genes, including key oncogenes like MYC.[2][3]
While both bromodomains bind acetylated lysine, they exhibit different binding preferences and are involved in distinct protein-protein interactions, leading to divergent biological functions.[7][8] BD1 is considered the primary anchor for chromatin binding, while BD2 is more involved in recruiting specific transcriptional co-regulators.[7][9]
The Distinct Biological Functions of BRD4 BD2
Emerging evidence highlights that the two bromodomains of BRD4 are not functionally redundant. While BD1 is primarily responsible for tethering BRD4 to chromatin, BD2 plays a more specialized role in protein-protein interactions and the recruitment of transcriptional machinery required for the rapid induction of specific gene sets, particularly in response to stimuli.[7]
Key functions attributed to BD2 include:
-
Recruitment of Transcription Factors: BD2 can interact with acetylated non-histone proteins, such as the transcription factor TWIST, to facilitate transcriptional activation. In this context, BD1 anchors the complex to chromatin while BD2 recruits TWIST.[8][9]
-
Modulation of Inflammatory Gene Expression: The induction of inflammatory genes in response to stimuli like cytokines requires both BD1 and BD2.[7] BD2 is critical for the recruitment of BET proteins to facilitate the rapid expression of these genes.[7] It achieves this in part by interacting with acetylated RELA/p65, a key component of the NF-κB signaling pathway.[4]
-
Role in Disease-Specific Pathways: Selective inhibition of BD2 has demonstrated efficacy in models of fibrosis and endothelial-mesenchymal transition (EndoMT), processes where BD1 inhibition is less effective.[10][11] This suggests BD2 drives specific pathological gene expression programs.
-
Kinase Activity: Recent studies have mapped the intrinsic kinase activity of BRD4 to a region that spans the second bromodomain (BD2), the B motif, and the BID domain. This kinase function contributes to the phosphorylation of substrates like RNA Polymerase II.[12]
Rationale for Selective BRD4 BD2 Inhibition
The development of pan-BET inhibitors has been a significant advance, but their clinical utility has been hampered by dose-limiting toxicities.[1] Since these toxicities may be linked to the housekeeping functions mediated by BD1-dependent chromatin binding, selectively targeting BD2 offers a compelling therapeutic hypothesis:
-
Improved Therapeutic Index: By sparing BD1's primary chromatin anchoring function, BD2-selective inhibitors may avoid the broad transcriptional disruption that leads to on-target toxicities like myelosuppression.[10][13]
-
Targeting Disease-Specific Mechanisms: As BD2 is implicated in stimulus-induced and pathological gene expression, its selective inhibition allows for precise targeting of disease pathways (e.g., fibrosis, inflammation) while leaving steady-state gene expression largely intact.[7][11]
-
Distinct Downstream Effects: Studies comparing pan-BET, BD1-selective, and BD2-selective inhibitors have confirmed that they produce different cellular phenotypes. For instance, BD1 inhibitors tend to phenocopy pan-BET inhibitors in cancer models, whereas BD2 inhibitors are more effective in models of inflammation.[7]
Signaling Pathways Modulated by BRD4 BD2 Inhibition
Selective inhibition of BRD4 BD2 disrupts specific signaling cascades implicated in pathology.
4.1 The TGFβ1-ZEB1 Pathway in Endothelial-Mesenchymal Transition (EndoMT) In vascular biology, EndoMT is a critical process in the development of vein graft failure. BRD4, specifically through its BD2 domain, is a key determinant of TGFβ1-induced EndoMT.[11] Inhibition of BD2 abrogates the TGFβ1-stimulated increase of the transcription factor ZEB1, a master regulator of EndoMT, thereby preventing the transition of endothelial cells to a mesenchymal phenotype.[11]
4.2 The BRD4/FoxM1/Plk1 Axis in Fibrosis In conditions like Thyroid Eye Disease (TED), pathological fibrosis is driven by the overexpression of BRD4.[10][14] BRD4 modulates the profibrotic process through interaction with Forkhead Box M1 (FoxM1) and its downstream target, Polo-like kinase 1 (Plk1). Selective BD2 inhibition with compounds like ABBV-744 has been shown to exert potent anti-fibrotic effects by downregulating this axis.[10][14]
4.3 The NF-κB Pathway in Inflammation BRD4 is a critical co-activator of NF-κB-dependent transcription. The BD2 domain of BRD4 directly binds to acetylated lysine-310 on the RELA/p65 subunit of NF-κB.[4] This interaction is essential for the transcription of pro-inflammatory genes.[6][15] Selective BD2 inhibition can disrupt this interaction, suppressing the inflammatory response without affecting the basal activity of NF-κB.
Quantitative Analysis of BRD4 BD2 Inhibitors
The development of chemical probes has been instrumental in dissecting the function of BD2. These inhibitors are characterized by their potency (IC50 or Kd) and selectivity for BD2 over BD1 and other non-BET bromodomains.
| Compound | Target | BRD4 BD1 (IC50/Kd) | BRD4 BD2 (IC50/Kd) | Selectivity (BD1/BD2) | Reference |
| ABBV-744 | BD2-Selective | ~2,100 nM (IC50) | 4-18 nM (IC50) | >100-fold | [10][16] |
| GSK046 (iBET-BD2) | BD2-Selective | >10,000 nM (IC50) | 49 nM (IC50) | >200-fold | [16][17] |
| GSK217 | BD2-Selective | - | - | ~300-fold | [18] |
| BY27 | BD2-Selective | - | 14.2 nM (Ki) | - | [18] |
| CDD-1102 | BD2-Selective | >7,500 nM (IC50) | 25 nM (IC50) | >300-fold | [18] |
| (+)-JQ1 | Pan-BET | 77 nM (IC50) | 33 nM (IC50) | ~2.3-fold | [19] |
| I-BET151 | Pan-BET | 250 nM (IC50) | 500 nM (IC50) | ~0.5-fold | [20][21] |
Note: IC50/Kd values can vary based on the assay format (e.g., TR-FRET, AlphaScreen). Data are compiled for comparative purposes.
Cellular and Phenotypic Consequences of BD2 Inhibition
Selective inhibition of BRD4 BD2 leads to distinct cellular outcomes compared to pan-BET inhibition.
| Phenotypic Effect | Observation with Selective BD2 Inhibition | Comparison to Pan-BET Inhibition | Reference |
| Fibrosis | Potent anti-fibrotic effects in orbital fibroblasts. | BD2 inhibitor ABBV-744 showed superior anti-fibrotic effects and safety compared to JQ1. | [10][14] |
| EndoMT | Abrogates TGFβ1-induced EndoMT and mitigates neointimal formation in vivo. | BD2-selective inhibition blocked EndoMT, whereas BD1-selective inhibition did not. | [11] |
| Inflammation | Ameliorates inflammatory disease in preclinical models by suppressing stimulus-induced gene expression. | BD2 inhibitors are predominantly effective in inflammatory models, while BD1 inhibitors are more effective in cancer models. | [7] |
| Cell Proliferation | Minimal cytotoxicity at effective anti-fibrotic concentrations. | Pan-BET inhibitor JQ1 significantly lowered cell proliferation, whereas ABBV-744 did not at comparable doses. | [10] |
| Gene Expression | Specifically alters the expression of genes induced by inflammatory stimuli, with minimal effect on baseline expression. | Pan-BET inhibitors cause broad changes to both steady-state and induced gene expression. | [7] |
Key Experimental Methodologies
A multi-step approach is required to validate the selectivity and biological function of a BRD4 BD2 inhibitor.
7.1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) This biochemical assay is used to determine the binding affinity (IC50) of an inhibitor to an isolated bromodomain.
-
Principle: The assay measures the disruption of FRET between a terbium-labeled anti-tag antibody bound to a tagged bromodomain protein (donor) and a fluorescently-labeled acetylated histone peptide (acceptor). An inhibitor competes with the peptide, reducing the FRET signal.
-
Protocol Outline:
-
Reagents: Recombinant His-tagged BRD4 BD2 protein, biotinylated H4 acetylated peptide, Europium-labeled anti-His antibody (donor), and Streptavidin-APC (acceptor).
-
Incubate the BRD4 BD2 protein with a serial dilution of the test inhibitor.
-
Add the histone peptide and the donor/acceptor pair.
-
Incubate to allow for binding equilibrium.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for acceptor, 620 nm for donor).
-
Calculate the ratio of the two signals and plot against inhibitor concentration to determine the IC50 value.[22]
-
7.2 NanoBRET™ Target Engagement Assay This live-cell assay quantifies the engagement of an inhibitor with its target protein inside the cell.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-fused BRD4 protein (donor) and a cell-permeable fluorescent tracer that binds to the bromodomain's active site (acceptor). A test compound that engages the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[20][21][23]
-
Protocol Outline:
-
Cell Preparation: Seed HEK293 cells transiently expressing a NanoLuc-BRD4(BD2) fusion protein into a 384-well plate.[20]
-
Tracer Addition: Pre-treat the cells with the NanoBRET™ BRD Tracer.
-
Compound Treatment: Add a serial dilution of the test inhibitor to the wells and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Signal Detection: Add the Nano-Glo® Substrate to measure luminescence. Read the plate using a luminometer capable of simultaneously detecting donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission.[20][23]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the inhibitor concentration to determine the cellular IC50.
-
7.3 RNA-Sequencing (RNA-seq) This technique provides a global view of the transcriptomic changes induced by BD2 inhibition.
-
Principle: RNA-seq measures the abundance of RNA transcripts in a sample at a given moment, allowing for the identification of differentially expressed genes following inhibitor treatment.
-
Protocol Outline:
-
Cell Treatment: Culture relevant cells (e.g., primary fibroblasts, cancer cell lines) and treat with the BD2 inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 3-24 hours).[24][25]
-
RNA Extraction: Lyse the cells and perform total RNA extraction and purification. Assess RNA quality and quantity.
-
Library Preparation: Deplete ribosomal RNA (rRNA) and construct sequencing libraries from the remaining mRNA or total RNA. This involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NextSeq).[24]
-
Data Analysis: Align sequenced reads to a reference genome. Quantify gene expression levels and perform differential expression analysis to identify genes that are significantly up- or down-regulated by the inhibitor.[26][27] Subsequent pathway and gene ontology (GO) analysis can reveal the biological processes affected.
-
7.4 5-ethynyl-2'-deoxyuridine (EdU) Cell Proliferation Assay This assay measures DNA synthesis as an indicator of cell proliferation.
-
Principle: EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA. It is then detected via a click chemistry reaction with a fluorescent azide, allowing for quantification of proliferating cells.
-
Protocol Outline:
-
Cell Treatment: Seed cells and treat with the BD2 inhibitor, a positive control (e.g., a pan-BET inhibitor), and a vehicle control for a desired period (e.g., 48 hours).[14]
-
EdU Labeling: Add EdU to the cell culture medium and incubate for a short period (e.g., 2 hours) to label cells in the S-phase.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent-based solution.
-
Detection: Add the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide).
-
Imaging and Analysis: Image the cells using fluorescence microscopy. The percentage of EdU-positive cells is determined by counting the number of green-fluorescent nuclei relative to the total number of cells (e.g., counterstained with Hoechst).[10]
-
Conclusion and Future Directions
The selective inhibition of BRD4's second bromodomain represents a nuanced and promising frontier in epigenetic therapy. By dissecting the distinct functions of BRD4's two bromodomains, researchers have uncovered a strategy to target pathological gene transcription programs in fibrosis, inflammation, and cancer, while potentially mitigating the toxicities associated with broader pan-BET inhibition.[7][10][13] The efficacy of BD2-selective inhibitors in preclinical models underscores the therapeutic potential of this approach.
Future research will focus on several key areas:
-
Clinical Translation: Advancing the most promising BD2-selective inhibitors into clinical trials to validate their efficacy and safety profile in human patients.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to BD2-targeted therapy.
-
Combination Therapies: Exploring the synergistic potential of combining BD2 inhibitors with other targeted agents to overcome resistance and enhance therapeutic outcomes.
-
Expanding Therapeutic Areas: Investigating the role of BRD4 BD2 in other pathologies, such as neurodegenerative and metabolic diseases, to broaden the applicability of this therapeutic strategy.
Continued development of highly selective chemical probes and a deeper understanding of the context-dependent functions of BRD4 BD2 will be critical to fully realizing the potential of this targeted epigenetic approach.
References
- 1. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer [ideas.repec.org]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. The BD2 domain of BRD4 is a determinant in EndoMT and vein graft neointima formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The intrinsic kinase activity of BRD4 spans its BD2-B-BID domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP-0108A is a moderation selectively BRD4 BD2 inhibitor with potential AML tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bromodomain-containing Protein 4 regulates innate inflammation via modulation of alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. glpbio.com [glpbio.com]
- 18. Bromodomain compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 19. selleckchem.com [selleckchem.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. researchgate.net [researchgate.net]
- 22. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NanoBRET® Bromodomain/Histone Interaction Assays [promega.jp]
- 24. Dissecting the Role of BET Bromodomain Proteins BRD2 and BRD4 in Human NK Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BRD4 bimodal binding at promoters and drug-induced displacement at Pol II pause sites associates with I-BET sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. High Resolution Mapping of RNA Polymerases Identifies Mechanisms of Sensitivity and Resistance to BET Inhibitors in t(8;21) AML - PMC [pmc.ncbi.nlm.nih.gov]
GSK737: A Technical Guide for Cancer Research Professionals
An In-depth Overview of the Potent and Selective BET Bromodomain Inhibitor GSK737 for Researchers, Scientists, and Drug Development Professionals.
This compound is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, available preclinical data, and the general experimental protocols relevant to its study in cancer research.
Core Concepts: Targeting BET Bromodomains in Oncology
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a critical role in the regulation of gene transcription.[1] They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to promoters and enhancers of key oncogenes and pro-inflammatory genes. BRD4, in particular, is a well-validated cancer target due to its role in driving the expression of oncogenes such as c-MYC.
Each BET protein contains two tandem bromodomains, BD1 and BD2. While structurally similar, they are thought to have distinct functional roles. The development of selective inhibitors for either BD1 or BD2 allows for a more nuanced investigation of their individual contributions to disease pathology and may offer a therapeutic window with an improved safety profile compared to pan-BET inhibitors.
This compound: A Selective BD2 Inhibitor
This compound emerged from a medicinal chemistry effort to develop potent, selective, and highly soluble BET BD2 inhibitors.[1] Its selectivity for BD2 over BD1 suggests it may have a distinct biological profile and therapeutic potential compared to pan-BET inhibitors.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species | Notes |
| pIC50 (BRD4 BD1) | 5.3 | In vitro | Biochemical assay |
| pIC50 (BRD4 BD2) | 7.3 | In vitro | Biochemical assay, indicating ~100-fold selectivity for BD2 over BD1. |
| Pharmacokinetics | Low clearance, good solubility and permeability | Rat | In vivo studies. |
Mechanism of Action and Signaling Pathways
As a selective BRD4 BD2 inhibitor, this compound is hypothesized to exert its anti-cancer effects by disrupting the interaction between BRD4 and acetylated histones at specific gene loci. This leads to the downregulation of key oncogenic and pro-inflammatory transcriptional programs. While specific downstream targets of this compound are not yet fully elucidated in publicly available literature, the known functions of BRD4 BD2 inhibition suggest effects on pathways regulating cell proliferation, survival, and inflammation.
A primary downstream target of BRD4 inhibition is the c-MYC oncogene. By displacing BRD4 from the c-MYC promoter and enhancer regions, BET inhibitors effectively suppress its transcription, leading to cell cycle arrest and apoptosis in various cancer models.
Caption: Proposed mechanism of action for this compound in c-MYC downregulation.
Experimental Protocols
Detailed experimental protocols for this compound are described in the primary literature from its developers. However, for researchers initiating studies with this compound, the following standard methodologies are recommended for its characterization.
In Vitro Binding Affinity Assays
Objective: To determine the binding affinity and selectivity of this compound for BET bromodomains.
Methodology: A common method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
Reagents: Recombinant human BRD4 BD1 and BD2 proteins, a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac), a Europium-labeled anti-histone antibody, and a Streptavidin-conjugated acceptor fluorophore.
-
Procedure:
-
Incubate the BRD4 bromodomain, biotinylated histone peptide, and this compound at varying concentrations in an assay buffer.
-
Add the Europium-labeled antibody and Streptavidin-conjugated acceptor.
-
After incubation, read the plate on a TR-FRET enabled plate reader.
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the binding of this compound. IC50 values are calculated from the dose-response curves.
Cell-Based Proliferation Assays
Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Plate cancer cells of interest (e.g., acute myeloid leukemia, multiple myeloma, or other c-MYC dependent lines) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate GI50 (concentration for 50% growth inhibition) values.
Target Engagement and Downstream Signaling Analysis
Objective: To confirm that this compound engages BRD4 in cells and modulates downstream signaling pathways.
Methodology: Western Blotting.
-
Cell Treatment: Treat cancer cells with this compound at various concentrations and time points.
-
Lysate Preparation: Harvest and lyse the cells to extract total protein.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the dose- and time-dependent effects of this compound on protein expression levels.
Caption: General experimental workflow for the preclinical characterization of this compound.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the specific roles of BRD4 BD2 in cancer biology. Its high potency and selectivity offer a means to dissect the functions of the two BET bromodomains. Further research is needed to fully characterize its anti-tumor activity across a range of cancer types, to identify predictive biomarkers for sensitivity, and to explore its potential in combination with other anti-cancer agents. The detailed preclinical data and experimental protocols from the primary publication by Aylott et al. (2021) in the Journal of Medicinal Chemistry are recommended for a more in-depth understanding.
References
The Role of GSK737 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK737 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable preference for BRD4. As an epigenetic reader, BRD4 plays a critical role in the regulation of gene transcription, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. The differential functions of the two tandem bromodomains of BRD4, BD1 and BD2, have prompted the development of selective inhibitors to dissect their specific biological roles and to potentially offer therapeutic advantages over pan-BET inhibitors. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in epigenetic regulation, supported by available data, experimental methodologies, and pathway visualizations.
Introduction to this compound and BET Proteins
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic regulators. They act as "readers" of the histone code by recognizing and binding to acetylated lysine residues on histone tails through their two conserved N-terminal bromodomains, BD1 and BD2. This interaction tethers transcriptional regulatory complexes to chromatin, thereby facilitating the expression of target genes. BRD4, in particular, is a crucial co-activator of transcription, linking transcription factors to the positive transcription elongation factor b (P-TEFb) complex.
While pan-BET inhibitors, which target both BD1 and BD2, have shown promise in preclinical and clinical studies, they are often associated with dose-limiting toxicities. The two bromodomains of BRD4 are thought to have distinct, non-redundant functions. BD1 is believed to be primarily involved in anchoring BRD4 to acetylated chromatin and maintaining steady-state gene expression, whereas BD2 is thought to play a more critical role in the recruitment of transcriptional co-activators and the induction of gene expression in response to stimuli such as inflammation. This functional divergence provides a strong rationale for the development of domain-selective inhibitors like this compound.
This compound: A Selective BRD4 BD2 Inhibitor
This compound was identified as a potent and selective inhibitor of the second bromodomain (BD2) of BRD4.[1][2] Its selectivity offers a valuable tool to probe the specific functions of BRD4 BD2 and presents a potential therapeutic strategy with an improved safety profile compared to pan-BET inhibitors.
Biochemical Potency
Quantitative data on the biochemical potency of this compound demonstrates its selectivity for the second bromodomain of BRD4.
| Target | pIC50 |
| BRD4 BD1 | 5.3[1] |
| BRD4 BD2 | 7.3[1] |
Table 1: Biochemical potency of this compound against BRD4 bromodomains. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Mechanism of Action and Signaling Pathway
This compound exerts its effect by competitively binding to the acetyl-lysine binding pocket of the BRD4 BD2 domain. This prevents the interaction of BRD4 with acetylated histones and transcription factors, leading to the displacement of BRD4 from chromatin at specific gene loci. The selective inhibition of BD2 is thought to particularly impact the transcriptional activation of genes involved in inflammation and cell proliferation, such as those regulated by NF-κB and other inducible transcription factors.
The downstream consequences of BRD4 BD2 inhibition by this compound include the suppression of key oncogenes and inflammatory mediators. A proposed signaling pathway is depicted below.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of BET inhibitors. Below are methodologies for key assays relevant to the characterization of this compound.
AlphaScreen Assay for Biochemical Potency
This assay is used to determine the in vitro inhibitory activity of a compound against the interaction between a bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant His-tagged BRD4 BD1 or BD2 protein
-
Biotinylated histone H4 peptide acetylated at multiple lysine residues (e.g., H4K5acK8acK12acK16ac)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
This compound serially diluted in DMSO
Procedure:
-
Add His-tagged bromodomain protein and biotinylated acetylated histone peptide to a 384-well plate.
-
Add serially diluted this compound or DMSO (vehicle control).
-
Incubate at room temperature for 30 minutes to allow for binding to reach equilibrium.
-
Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in the dark.
-
Incubate for 1-2 hours at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
Data Analysis: The signal will decrease as this compound competes with the histone peptide for binding to the bromodomain. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials:
-
Cultured cells of interest
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
This compound
-
DMSO (vehicle control)
-
Antibody against BRD4 for Western blotting
Procedure:
-
Treat cultured cells with this compound or DMSO for a specified time (e.g., 1-3 hours).
-
Harvest and wash the cells, then resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble BRD4 in each sample by Western blotting.
Data Analysis: The binding of this compound to BRD4 will increase its thermal stability, resulting in more soluble BRD4 at higher temperatures compared to the vehicle-treated control. A thermal shift curve can be generated by plotting the amount of soluble BRD4 as a function of temperature.
Gene Expression Analysis by RT-qPCR
This method is used to quantify the changes in the expression of specific target genes following treatment with this compound.
Materials:
-
Cultured cells of interest
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., MYC, IL-6) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Treat cells with various concentrations of this compound or DMSO for a defined period (e.g., 6-24 hours).
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR using primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion and Future Directions
This compound represents a valuable chemical probe for elucidating the specific functions of the BRD4 BD2 domain in health and disease. Its selectivity offers the potential for a more targeted therapeutic approach with a wider therapeutic window compared to pan-BET inhibitors. Further research is needed to fully characterize the downstream effects of selective BD2 inhibition on global gene expression and to explore its therapeutic potential in various disease models. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other domain-selective BET inhibitors, which will be crucial for advancing our understanding of epigenetic regulation and for the development of novel therapeutics.
References
The Discovery and Development of GSK737: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK737 is a potent dual inhibitor of the first (BD1) and second (BD2) bromodomains of the Bromodomain and Extra-Terminal (BET) family member BRD4. As an epigenetic reader, BRD4 plays a critical role in the regulation of gene transcription, and its dysregulation has been implicated in a variety of diseases, including cancer and inflammatory conditions. This compound was developed as a chemical probe to investigate the therapeutic potential of dual BRD4 bromodomain inhibition. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its quantitative data, experimental protocols, and the signaling pathways it modulates.
Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and physicochemical properties.
Table 1: Biochemical Activity of this compound [1][2]
| Target | Assay Type | pIC50 |
| BRD4 BD1 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 5.3 |
| BRD4 BD2 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 7.3 |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound [1][2]
| Property | Value | Species |
| Molecular Weight | 363.41 g/mol | N/A |
| Clearance | Low | Rat |
| Solubility | Good | N/A |
| Permeability | Good | Rat |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to the acetyl-lysine binding pockets of the two tandem bromodomains (BD1 and BD2) of BRD4. BRD4 is a key transcriptional co-activator that recognizes and binds to acetylated lysine residues on histone tails, a hallmark of active chromatin. This binding recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA polymerase II, leading to the transcriptional elongation of target genes. Many of these target genes are critical for cell proliferation and survival, including the proto-oncogene c-MYC.
By occupying the bromodomains of BRD4, this compound prevents its association with chromatin, thereby inhibiting the transcription of BRD4-dependent genes. This leads to a downstream suppression of pathways involved in cell cycle progression and oncogenesis.
Figure 1: Mechanism of action of this compound in inhibiting the BRD4 signaling pathway.
Key Experimental Protocols
The following are detailed methodologies for key experiments used in the discovery and characterization of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Inhibition
This assay is used to determine the potency of compounds in inhibiting the interaction between BRD4 bromodomains and acetylated histone peptides.
Materials:
-
Recombinant human BRD4 BD1 (or BD2) protein (e.g., GST-tagged)
-
Biotinylated histone H4 peptide (acetylated)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume black plates
-
Test compound (this compound) and positive control (e.g., JQ1)
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Add the BRD4 protein, biotinylated histone peptide, and test compound to the wells of the 384-well plate.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium.
-
Add the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor fluorophore to the wells.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the pIC50 value.
Rat Pharmacokinetic Study
This in vivo experiment is conducted to assess the pharmacokinetic properties of this compound in a preclinical model.
Materials:
-
This compound formulated for intravenous (IV) and oral (PO) administration
-
Male Sprague-Dawley rats
-
Cannulated rats for blood sampling
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight before dosing.
-
Administer this compound to two groups of rats: one group receives an IV bolus dose, and the other receives an oral gavage dose.
-
Collect blood samples from the cannulated vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to separate the plasma.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as clearance (CL), volume of distribution (Vdss), half-life (t1/2), and oral bioavailability (%F).
Experimental and Developmental Workflow
The discovery and development of this compound followed a structured workflow, from initial screening to preclinical characterization.
Figure 2: General workflow for the discovery and preclinical development of this compound.
Conclusion
This compound is a valuable research tool for elucidating the biological functions of dual BRD4 bromodomain inhibition. Its favorable in vitro potency and in vivo pharmacokinetic profile in rats make it a suitable compound for further preclinical investigation. The data and protocols presented in this guide provide a comprehensive resource for researchers working in the field of epigenetics and drug discovery. Further studies are warranted to explore the full therapeutic potential of dual BRD4 inhibitors in various disease models.
References
In-Depth Technical Guide: Target Validation of GSK737 in Specific Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK737 is a potent and selective dual inhibitor of the bromodomain and extra-terminal domain (BET) family proteins, specifically targeting the first (BD1) and second (BD2) bromodomains of BRD4.[1] BRD4 is a critical epigenetic reader that plays a pivotal role in regulating the transcription of key oncogenes, most notably c-MYC. Its involvement in tumorigenesis has positioned it as a promising therapeutic target in various cancers. This technical guide provides a comprehensive overview of the target validation of this compound in specific cancer types, summarizing key quantitative data, detailing experimental protocols for target engagement and validation, and visualizing relevant biological pathways and experimental workflows.
Quantitative Data Summary
The efficacy of this compound and other BRD4 inhibitors has been evaluated across various cancer cell lines. The following tables summarize the available quantitative data, providing a comparative overview of their potency.
Table 1: In Vitro Potency of this compound
| Target | Assay | pIC50 | IC50 (nM) | Reference |
| BRD4 BD1 | - | 5.3 | ~5012 | [1] |
| BRD4 BD2 | - | 7.3 | ~50 | [1] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Table 2: Anti-proliferative Activity of BRD4 Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| JQ1 | Various Primary AML Cells | 0.05 - 0.5 | [1] |
| dBET1 | Kasumi-1 | 0.1483 | [2] |
| dBET1 | NB4 | 0.3357 | [2] |
| dBET1 | THP-1 | 0.3551 | [2] |
| dBET1 | MV4-11 | 0.2748 | [2] |
| GNE-987 | NB4, Kasumi-1, HL-60, MV4-11 | < 1 (approx.) | [3] |
| MZ1 | NB4, Kasumi-1 | < 0.5 (approx.) | [4] |
Table 3: Anti-proliferative Activity of BRD4 Inhibitors in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| JQ1 | SUM159 | ~0.1 | [5] |
| JQ1 | SUM149 | ~0.2 | [5] |
| JQ1 + VS-6063 (FAK inhibitor) | 14 TNBC cell lines | JQ1: 0 - 0.5, VS-6063: 0.5 - 10.0 | [6] |
Table 4: Anti-proliferative Activity of BRD4 Inhibitors in Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| CG13250 | MM.1S | 1.1 | [7] |
| JQ1 | H929 | < 0.1 | [8] |
| YKL-5-124 | AMO1 | ~0.1 | [9] |
Signaling Pathways and Mechanism of Action
BRD4 functions as a scaffold protein that recruits the positive transcription elongation factor b (P-TEFb) to acetylated histones at gene promoters and super-enhancers. This action facilitates the phosphorylation of RNA polymerase II, leading to transcriptional elongation of target genes, including the master oncogene c-MYC. By competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains, this compound displaces BRD4 from chromatin, thereby inhibiting the transcription of c-MYC and other pro-proliferative and anti-apoptotic genes. This leads to cell cycle arrest and induction of apoptosis in cancer cells.
Caption: Simplified BRD4 signaling pathway and the mechanism of action of this compound.
Experimental Protocols for Target Validation
Validating the target engagement and downstream effects of this compound is crucial for its development as a therapeutic agent. Below are detailed protocols for key experiments.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells of interest (e.g., MV4-11 for AML) to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble BRD4 protein at each temperature by Western blotting using a specific anti-BRD4 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble BRD4 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Western Blotting for c-MYC Downregulation
This protocol is used to confirm that this compound's inhibition of BRD4 leads to the expected downstream effect of reduced c-MYC protein levels.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cancer cells (e.g., MDA-MB-231 for TNBC) and treat with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against c-MYC overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the c-MYC signal to the loading control. A dose-dependent decrease in c-MYC levels upon this compound treatment validates the on-target downstream effect.
-
Co-Immunoprecipitation (Co-IP) for BRD4 Protein Interactions
Co-IP is used to identify proteins that interact with BRD4 and to investigate whether this compound can disrupt these interactions.
Protocol:
-
Cell Lysis:
-
Lyse cells treated with this compound or vehicle using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-BRD4 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis by Western Blotting:
-
Analyze the eluted proteins by Western blotting using antibodies against known or suspected BRD4-interacting partners (e.g., CDK9, a component of P-TEFb).
-
A reduced amount of the interacting protein in the this compound-treated sample would suggest that the inhibitor disrupts the interaction.
-
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
In Vivo Target Validation
Preclinical in vivo models are essential to evaluate the therapeutic potential of this compound.
Xenograft Models
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., MM.1S for multiple myeloma) into the flank of immunocompromised mice (e.g., NOD-SCID).
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for c-MYC, immunohistochemistry for proliferation and apoptosis markers).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle group. Significant TGI provides strong evidence for in vivo target validation and anti-tumor efficacy.
-
Conclusion
The validation of this compound as a BRD4 inhibitor in specific cancers relies on a multi-faceted approach encompassing the determination of its in vitro potency, confirmation of target engagement in cells, demonstration of on-target downstream effects, and evaluation of its anti-tumor efficacy in preclinical in vivo models. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug developers to rigorously assess the therapeutic potential of this compound and other BRD4-targeting agents. The consistent observation of potent anti-proliferative effects and c-MYC downregulation in various cancer models underscores the promise of this therapeutic strategy.
References
- 1. Small-molecule inhibition of BRD4 as a new potent approach to eliminate leukemic stem- and progenitor cells in acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 3. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic lethal and resistance interactions with BET bromodomain inhibitors in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 modulates vulnerability of triple-negative breast cancer to targeting of integrin-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CG13250, a novel bromodomain inhibitor, suppresses proliferation of multiple myeloma cells in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. haematologica.org [haematologica.org]
- 9. Unlocking the therapeutic potential of selective CDK7 and BRD4 inhibition against multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of GSK737: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK737 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] This technical guide provides an in-depth overview of the therapeutic potential of this compound, summarizing its mechanism of action, preclinical data, and the experimental protocols used for its characterization. The information is intended to provide researchers and drug development professionals with a comprehensive understanding of this compound as a potential therapeutic agent.
Introduction: The Role of BET Proteins and Bromodomains in Disease
The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific genomic locations. Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets.
Each BET protein contains two tandem bromodomains, BD1 and BD2, which share a high degree of structural similarity but are thought to have distinct functional roles. While pan-BET inhibitors have shown clinical activity, they are often associated with on-target toxicities, such as thrombocytopenia and gastrointestinal issues. This has driven the development of domain-selective inhibitors, like this compound, with the hypothesis that selective inhibition of either BD1 or BD2 may offer an improved therapeutic window.[3]
This compound: A Selective BRD4 BD2 Inhibitor
This compound is a small molecule inhibitor that demonstrates high selectivity for the second bromodomain (BD2) of BRD4. This selectivity is a key feature of the compound, potentially offering a more targeted therapeutic approach with an improved safety profile compared to pan-BET inhibitors.
Quantitative Data: In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of this compound against various bromodomains, as determined by Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays.
| Target Bromodomain | pIC50 | Selectivity vs. BRD4 BD1 |
| BRD4 BD1 | 5.3 | - |
| BRD4 BD2 | 7.3 | 100-fold |
Data sourced from publicly available information.[1][2]
Mechanism of Action: Targeting Transcriptional Regulation
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BRD4 BD2 domain. This prevents the recruitment of BRD4 to acetylated chromatin, thereby inhibiting the transcription of specific target genes. The downstream effects of this inhibition are context-dependent and can lead to cell cycle arrest, apoptosis, and modulation of inflammatory responses.
Signaling Pathway of BET Inhibition
The following diagram illustrates the general mechanism of action for BET inhibitors like this compound.
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of BET inhibitors like this compound. For specific details, refer to the primary literature.[1]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of an inhibitor to a bromodomain.
Workflow:
References
Methodological & Application
Application Notes and Protocols for GSK737, a BRD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK737 is a potent and selective dual inhibitor of the bromodomains (BD1 and BD2) of the Bromodomain and Extra-Terminal (BET) family member BRD4. BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene expression. By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to specific genomic loci, including the promoters and enhancers of key oncogenes such as c-Myc. Dysregulation of BRD4 activity is implicated in the pathogenesis of various cancers and inflammatory diseases, making it an attractive therapeutic target. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its effects on cell viability and the downstream signaling pathway of BRD4.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. This data is essential for determining the appropriate concentration range for in vitro studies.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Please note: | A comprehensive public database of this compound IC50 values across a wide range of cancer cell lines is not readily available. | This table serves as a template for researchers to populate with their experimentally determined values. | |
| Example Cell Line A | Example Cancer A | X.XX | [Internal Data] |
| Example Cell Line B | Example Cancer B | Y.YY | [Internal Data] |
| Example Cell Line C | Example Cancer C | Z.ZZ | [Internal Data] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the effect of this compound on the viability of cancer cells using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Western Blot Analysis of c-Myc Expression
This protocol details the procedure for assessing the effect of this compound on the protein levels of the downstream target of BRD4, c-Myc, by Western blotting.[3][4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the c-Myc band intensity to the corresponding GAPDH band intensity.
-
Compare the normalized c-Myc levels in this compound-treated samples to the vehicle control.
-
Mandatory Visualizations
References
Determining the In Vitro Potency of GSK737, a BRD4 Bromodomain Inhibitor
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK737 is a potent and selective dual inhibitor of the first (BD1) and second (BD2) bromodomains of the Bromodomain-containing protein 4 (BRD4).[1] BRD4 is a key epigenetic reader that plays a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to specific gene promoters and enhancers, thereby activating the expression of target genes, including many oncogenes.[2][3] Its involvement in various cancers has made it a significant target for therapeutic intervention. This document provides detailed protocols for determining the in vitro potency of this compound against BRD4 bromodomains using established biochemical assays.
Quantitative Data Summary
The inhibitory potency of this compound against the BRD4 bromodomains is typically quantified by its half-maximal inhibitory concentration (IC50) or the negative logarithm of this value (pIC50). The reported pIC50 values for this compound are summarized in the table below.[1]
| Target Domain | pIC50 | IC50 (nM) |
| BRD4 BD1 | 5.3 | 5012 |
| BRD4 BD2 | 7.3 | 50.1 |
Note: The pIC50 values were converted to IC50 using the formula IC50 = 10^(-pIC50) * 10^9.
Signaling Pathway
BRD4 acts as a scaffold protein that recognizes and binds to acetylated histones, a key mark of active chromatin. This interaction facilitates the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb, in turn, phosphorylates RNA Polymerase II, leading to the initiation and elongation of transcription of target genes, many of which are involved in cell proliferation and survival.[3][4][5][6] this compound exerts its effect by competitively binding to the acetyl-lysine binding pocket of the BRD4 bromodomains, thereby preventing its association with chromatin and subsequent gene activation.
Caption: BRD4 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The in vitro potency of this compound can be determined using various biochemical assays that measure the binding affinity of the inhibitor to the BRD4 bromodomains. Two common and robust methods are the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
AlphaScreen Assay Protocol
Principle: The AlphaScreen assay is a bead-based, non-radioactive, homogeneous assay. In this context, a biotinylated histone H4 peptide (acetylated) is captured by streptavidin-coated Donor beads, and a GST-tagged BRD4 bromodomain protein is captured by anti-GST-coated Acceptor beads. When the BRD4 protein binds to the histone peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor like this compound will compete with the histone peptide for binding to BRD4, leading to a decrease in the AlphaScreen signal.[7][8]
Materials:
-
Recombinant GST-tagged BRD4 (BD1 or BD2) protein
-
Biotinylated acetylated histone H4 peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-GST Acceptor beads (PerkinElmer)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)
-
384-well white microplates (e.g., OptiPlate-384)
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reagent Preparation:
-
Dilute recombinant BRD4 protein to the desired concentration in assay buffer.
-
Dilute the biotinylated histone peptide to the desired concentration in assay buffer.
-
Prepare a suspension of Donor and Acceptor beads in assay buffer according to the manufacturer's instructions. Keep the beads protected from light.
-
-
Assay Protocol: a. To each well of a 384-well plate, add 5 µL of the this compound dilution or vehicle control. b. Add 5 µL of the diluted BRD4 protein solution to each well. c. Add 5 µL of the diluted biotinylated histone peptide solution to each well. d. Incubate the plate at room temperature for 30 minutes with gentle shaking. e. Add 5 µL of the anti-GST Acceptor bead suspension to each well. f. Incubate for 60 minutes at room temperature in the dark with gentle shaking. g. Add 5 µL of the Streptavidin-coated Donor bead suspension to each well. h. Incubate for 60-120 minutes at room temperature in the dark with gentle shaking. i. Read the plate on an AlphaScreen-capable microplate reader.
-
Data Analysis:
-
The raw data is typically normalized to the high (no inhibitor) and low (no BRD4 protein) controls.
-
The percentage of inhibition is calculated for each this compound concentration.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
TR-FRET Assay Protocol
Principle: TR-FRET is a fluorescence-based assay that measures the proximity of two molecules. In this assay, a BRD4 protein is labeled with a long-lifetime donor fluorophore (e.g., Europium chelate), and a biotinylated acetylated histone peptide is complexed with a streptavidin-conjugated acceptor fluorophore (e.g., APC). When BRD4 binds to the histone peptide, the donor and acceptor are brought close enough for FRET to occur upon excitation of the donor. The resulting emission from the acceptor is measured. This compound will disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
Recombinant His-tagged BRD4 (BD1 or BD2) protein
-
Biotinylated acetylated histone H4 peptide
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well black, low-volume microplates
-
Microplate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept low (<1%).
-
Reagent Preparation:
-
Dilute recombinant His-tagged BRD4 protein to the desired concentration in assay buffer.
-
Dilute the biotinylated histone peptide to the desired concentration in assay buffer.
-
Prepare solutions of the Europium-labeled anti-His antibody and Streptavidin-APC in assay buffer.
-
-
Assay Protocol: a. To each well of a 384-well plate, add 5 µL of the this compound dilution or vehicle control. b. Add 5 µL of a pre-mixed solution containing the His-tagged BRD4 protein and the Europium-labeled anti-His antibody. c. Add 5 µL of a pre-mixed solution containing the biotinylated histone peptide and Streptavidin-APC. d. Incubate the plate at room temperature for 60-120 minutes, protected from light. e. Read the plate on a TR-FRET-capable microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis:
-
The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram
Caption: In Vitro Potency Determination Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of GSK737 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of GSK737 in Dimethyl Sulfoxide (DMSO). This compound is a potent dual inhibitor of the first (BD1) and second (BD2) bromodomains of the Bromodomain and Extra-Terminal domain (BET) family protein BRD4, which is a key epigenetic reader involved in transcriptional regulation. Accurate preparation of stock solutions is critical for ensuring reproducible results in downstream biological assays. This guide outlines the necessary materials, a step-by-step methodology, stability information, and a summary of the compound's mechanism of action.
This compound Properties
A summary of the key quantitative data and properties for this compound is presented below.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Mechanism of Action | Dual inhibitor of BRD4 BD1 and BD2 | |
| Molecular Weight | 363.41 g/mol | |
| Appearance | Crystalline solid / Powder | |
| Solvent of Choice | DMSO (Dimethyl Sulfoxide) | |
| Reported Solubility | Good solubility in DMSO | |
| Storage of Powder | -20°C for up to 3 years | |
| Storage of DMSO Stock | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocols
2.1. Materials and Equipment
-
This compound powder
-
Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
2.2. Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for comprehensive safety information.
-
DMSO is a potent solvent that can facilitate the absorption of other chemicals through the skin. Exercise caution and prevent contact.
2.3. Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for initial experiments.
Step 1: Calculation of Mass
To prepare a desired volume of a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Volume (mL) x 10 mM x Molecular Weight ( g/mol ) / 1000
Example Calculation for 1 mL of 10 mM Stock:
-
Mass (mg) = 1 mL x 10 mmol/L x 363.41 g/mol / 1000
-
Mass (mg) = 3.6341 mg
Step 2: Weighing this compound
-
Place a sterile, empty microcentrifuge tube or vial on the analytical balance and tare it.
-
Carefully weigh out the calculated mass (e.g., 3.63 mg) of this compound powder directly into the tube.
Step 3: Dissolution in DMSO
-
Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Cap the tube securely.
Step 4: Solubilization
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution, but ensure compound stability at this temperature.
-
Visually inspect the solution against a light source to ensure there are no visible particulates and the solution is clear.
Step 5: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Mandatory Visualizations
3.1. Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Application Notes and Protocols for Western Blot Analysis of c-Myc Using the BRD4 Inhibitor GSK737
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncoprotein is a critical transcription factor that regulates a vast array of cellular processes, including proliferation, growth, and apoptosis. Its dysregulation is a hallmark of numerous human cancers, making it a key target for therapeutic intervention. GSK737 is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the tandem bromodomains (BD1 and BD2) of BRD4. BRD4 is an epigenetic reader that plays a pivotal role in the transcriptional activation of key oncogenes, including MYC. By displacing BRD4 from acetylated histones at the MYC gene promoter and enhancer regions, this compound effectively suppresses MYC transcription, leading to a subsequent decrease in c-Myc protein levels.
These application notes provide a comprehensive protocol for the use of this compound to investigate its effect on c-Myc protein expression in cultured cells using Western blot analysis.
Signaling Pathway of BRD4-mediated c-Myc Transcription and its Inhibition by this compound
The following diagram illustrates the mechanism by which this compound inhibits the BRD4-mediated transcription of the MYC gene, leading to reduced c-Myc protein levels.
Caption: BRD4 binds to acetylated histones at the MYC gene, recruiting transcriptional machinery to drive MYC mRNA synthesis. This compound competitively inhibits BRD4 binding, leading to reduced c-Myc protein.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, MCF-7, or a relevant cancer cell line with known c-Myc dependency) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Note: As there is no specific data for this compound's effect on c-Myc, a dose-response experiment is recommended, with concentrations ranging from 100 nM to 10 µM as a starting point, based on data from other BRD4 inhibitors.
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
Incubation: Incubate the cells for a specified period. A time-course experiment (e.g., 6, 12, 24, and 48 hours) is recommended to determine the optimal time point for observing a significant decrease in c-Myc protein levels.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading for the Western blot.
Western Blot Analysis
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc (e.g., clone 9E10 or a validated rabbit monoclonal antibody) diluted in blocking buffer (typically 1:1000 to 1:5000) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same membrane (after stripping) with an antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the c-Myc band intensity to the corresponding loading control band intensity for each sample.
Experimental Workflow Diagram
The following diagram outlines the key steps in the Western blot analysis of c-Myc following treatment with this compound.
Application Notes and Protocols for In Vivo Formulation and Use of GSK737 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK737 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription, and its dysregulation is implicated in various diseases, including cancer. By selectively targeting BD2, this compound offers a promising therapeutic strategy with potentially improved tolerability compared to pan-BET inhibitors. These application notes provide detailed protocols for the in vivo formulation and administration of this compound in mouse models, along with an overview of its mechanism of action and relevant signaling pathways.
Quantitative Data Summary
Due to the limited publicly available in vivo data specifically for this compound, the following tables provide a summary of typical dosage and formulation parameters for the well-characterized pan-BET inhibitor JQ1, which can serve as a starting point for optimizing this compound administration.
Table 1: Recommended Starting Parameters for In Vivo Studies with this compound (Based on JQ1 Data)
| Parameter | Recommendation | Notes |
| Compound | This compound | A selective BRD4 BD2 inhibitor. |
| Mouse Strain | Dependent on the disease model (e.g., C57BL/6, BALB/c, immunodeficient strains for xenografts) | |
| Dosage | 25-50 mg/kg | This is a common starting range for BET inhibitors. Dose-response and toxicity studies are essential. |
| Administration Route | Intraperitoneal (IP) injection or Oral Gavage (PO) | IP injection often provides higher bioavailability for initial studies. |
| Dosing Frequency | Once daily | Dependent on the pharmacokinetic profile of this compound. |
| Vehicle | See Table 2 for formulation examples. | The choice of vehicle is critical for solubility and tolerability. |
Table 2: Example Vehicle Formulations for In Vivo Administration of BET Inhibitors
| Vehicle Composition | Suitability | Preparation Notes |
| 10% DMSO, 90% Corn Oil | Oral Gavage (PO) | Dissolve the compound in DMSO first, then add corn oil. |
| 10% DMSO, 40% PEG300, 50% Saline | Intraperitoneal (IP) | Ensure complete dissolution at each step. May require gentle warming. |
| 5% DMSO, 95% (10% w/v HP-β-CD in sterile water) | Intraperitoneal (IP) | First dissolve the compound in DMSO, then add to the cyclodextrin solution. This can improve solubility and reduce toxicity. |
Signaling Pathway
This compound, as a BRD4 inhibitor, modulates the transcription of key genes involved in cell proliferation, survival, and oncogenesis. BRD4 acts as a scaffold protein that recruits transcriptional machinery to acetylated histones, thereby promoting the expression of target genes. Inhibition of BRD4 by this compound disrupts this process, leading to the downregulation of critical oncogenes such as c-Myc. The signaling cascade affected by BRD4 inhibition is complex and can involve multiple pathways.
References
Application Notes and Protocols for SRA737 (CCT245737) in Animal Studies
A Note on Compound Identification: The compound "GSK737" is associated with a BRD4 BD1 and BD2 inhibitor, for which public data on in vivo animal doses is limited. However, extensive research is available for SRA737 (also known as CCT245737) , a potent and selective CHK1 inhibitor developed by Sierra Oncology, a company later acquired by GSK. Given the overlap in the "GSK" designator and the detailed available data, these application notes will focus on SRA737 (CCT245737).
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes for SRA737 (CCT245737) in preclinical animal models, primarily in mice.
| Animal Model | Compound | Route of Administration | Dosage | Vehicle | Study Type | Reference |
| BALB/c mice | CCT245737 | Intravenous (i.v.) | 10 mg/kg | Not specified | Pharmacokinetics | [1][2][3] |
| BALB/c mice | CCT245737 | Oral (p.o.) | 10 mg/kg | Not specified | Pharmacokinetics | [3] |
| Athymic nude mice (with HT29 xenografts) | CCT245737 | Oral (p.o.) | 50 mg/kg | 10% DMSO, 20% PEG400, 5% Tween 80, 65% water | Pharmacodynamics | [3] |
| Athymic nude mice (with HT29 xenografts) | CCT245737 | Oral (p.o.) | 150 mg/kg | 10% DMSO, 20% PEG400, 5% Tween 80, 65% water | Efficacy (in combination with gemcitabine) | [3][4][5] |
| Athymic nude mice (with SW620 and Calu6 xenografts) | CCT245737 | Oral (p.o.) | 150 mg/kg | 10% DMSO, 20% PEG400, 5% Tween 80, 65% water | Efficacy (in combination with gemcitabine) | [3] |
| Eμ-Myc transgenic mice (B-cell lymphoma model) | CCT245737 | Oral (p.o.) | 150 mg/kg | Not specified | Efficacy (single agent) | [4] |
| SCLC tumor-bearing mice | SRA737 | Oral (p.o.) | 100 mg/kg | Not specified | Efficacy (single agent and in combination with anti-PD-L1) | [6] |
Experimental Protocols
Vehicle Preparation
A commonly used vehicle for the oral administration of SRA737 (CCT245737) in mice is a solution composed of 10% DMSO, 20% PEG400, 5% Tween 80, and 65% sterile water.[3]
Materials:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
In a sterile conical tube, combine the required volumes of DMSO, PEG400, and Tween 80.
-
Vortex the mixture until a homogenous solution is formed.
-
Add the sterile water to the desired final volume.
-
Vortex again to ensure complete mixing.
-
The vehicle should be prepared fresh on the day of use.
Drug Formulation
Materials:
-
SRA737 (CCT245737) powder
-
Prepared vehicle (as described in 2.1)
-
Weighing balance
-
Spatula
-
Sterile microcentrifuge tubes or other appropriate containers
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount of SRA737 (CCT245737) powder based on the desired concentration and final volume.
-
Weigh the SRA737 (CCT245737) powder accurately.
-
Add the powder to a sterile container.
-
Add a small amount of the vehicle and vortex thoroughly to create a slurry.
-
Gradually add the remaining vehicle while continuously vortexing to ensure complete dissolution. If necessary, use a sonicator to aid dissolution.
-
The final formulation should be a clear solution. Prepare fresh daily.
Administration to Mice
Materials:
-
Mouse gavage needles (flexible or rigid, appropriate size for the mouse weight)
-
Syringes (1 ml or appropriate size)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the drug formulation to administer.
-
Draw the calculated volume of the SRA737 (CCT245737) formulation into a syringe fitted with a gavage needle.
-
Properly restrain the mouse to immobilize its head and body.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus.
-
Slowly administer the solution.
-
Carefully remove the gavage needle.
-
Monitor the mouse for any signs of distress after administration.
Materials:
-
Insulin syringes with a fine gauge needle (e.g., 27-30G)
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the mouse in a restrainer, leaving the tail exposed.
-
Wipe the tail with a 70% ethanol wipe to clean the injection site.
-
Draw the calculated volume of the SRA737 (CCT245737) formulation into the syringe, ensuring there are no air bubbles.
-
Position the needle parallel to the tail vein and gently insert it into the vein.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Signaling Pathways and Experimental Workflows
SRA737 (CCT245737) Mechanism of Action: CHK1 Inhibition
SRA737 is a selective inhibitor of Checkpoint Kinase 1 (CHK1), a key protein in the DNA damage response (DDR) pathway. The following diagram illustrates the simplified signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eμ-MYC driven B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combination treatment of the oral CHK1 inhibitor, SRA737 and low dose gemcitabine, enhances the effect of PD-L1 blockade by modulating the immune microenvironment in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing GSK737 in a ChIP-seq Experiment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK737 is a potent and selective dual inhibitor of the first (BD1) and second (BD2) bromodomains of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a higher affinity for BD2.[1][2] One of the most well-studied BET proteins, BRD4, is an epigenetic reader that plays a critical role in the regulation of gene expression.[3][4] By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to specific genomic loci, thereby activating gene transcription.[3][5] Its involvement in the expression of key oncogenes and inflammatory genes has made it a significant target in cancer and inflammation research.[1][6]
This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiment to investigate the genome-wide effects of BRD4 inhibition.
Mechanism of Action and Signaling Pathways
This compound, by inhibiting the bromodomains of BRD4, prevents its association with acetylated chromatin. This leads to the displacement of BRD4 from gene promoters and enhancers, resulting in the downregulation of BRD4-target genes.[7] BRD4 is known to be a key regulator in several critical signaling pathways.
One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . BRD4 interacts with the acetylated RELA subunit of NF-κB, enhancing its transcriptional activity and promoting the expression of pro-inflammatory and anti-apoptotic genes.[1] Inhibition of BRD4 with compounds like this compound can disrupt this interaction, leading to the suppression of NF-κB target genes.
Figure 1: BRD4 in the NF-κB Signaling Pathway.
BRD4 also plays a role in the JAK/STAT3 (Janus kinase/Signal transducer and activator of transcription 3) signaling pathway . It can regulate the activation of this pathway, which is crucial for cell proliferation and differentiation.[8] Furthermore, BRD4 has been shown to regulate the Notch signaling pathway by controlling the expression of the Notch ligand, Jagged1 (JAG1).[5][9]
Quantitative Data for Experimental Design
The following tables summarize key quantitative parameters for designing a ChIP-seq experiment targeting BRD4, with considerations for this compound treatment.
| Parameter | Recommendation | Notes | Reference |
| Cell Number | 1 - 10 million cells per immunoprecipitation (IP) | Sufficient for abundant proteins like BRD4. | [10] |
| This compound Concentration | 100 nM - 1 µM | Effective concentrations may vary by cell line. A dose-response experiment is recommended. | N/A |
| This compound Treatment Time | 6 - 24 hours | Time-course experiments can reveal dynamic changes in BRD4 occupancy. | [4][7] |
| Cross-linking Agent | 1% Formaldehyde | Standard cross-linker for protein-DNA interactions. | [10] |
| Cross-linking Time | 10 minutes at room temperature | [10] | |
| Chromatin Fragmentation | Sonication | To achieve fragment sizes of 150-500 bp. | [10] |
| Antibody | ChIP-grade anti-BRD4 antibody | Validation of antibody specificity is critical. | [10] |
| Antibody Amount | 2 - 10 µg per IP | Titration is recommended to determine the optimal amount. | N/A |
| Sequencing Depth | >20 million usable reads per replicate | For transcription factors, this depth provides good coverage. | [11] |
| Replicates | At least two biological replicates | Essential for statistical significance. | [11] |
Detailed Experimental Protocol: BRD4 ChIP-seq with this compound Treatment
This protocol outlines the key steps for performing a ChIP-seq experiment to investigate the effect of this compound on BRD4 genomic localization.
Figure 2: Experimental Workflow for BRD4 ChIP-seq.
I. Cell Culture and Treatment
-
Cell Seeding: Seed the desired cell line at an appropriate density to reach approximately 80-90% confluency at the time of harvesting.
-
This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.
II. Chromatin Immunoprecipitation
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Preparation:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect by centrifugation.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Isolate the nuclei.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in a shearing buffer.
-
Sonicate the chromatin to obtain fragments predominantly in the 150-500 bp range. The optimal sonication conditions should be empirically determined.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with a ChIP-grade anti-BRD4 antibody overnight at 4°C with rotation. A mock IP with a non-specific IgG should be included as a negative control. An input control (a fraction of the sheared chromatin) should also be saved.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using an elution buffer.
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
III. Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from the purified ChIP DNA and input DNA using a commercial library preparation kit compatible with your sequencing platform.
-
Sequencing: Perform next-generation sequencing according to the manufacturer's instructions.
IV. Data Analysis
-
Read Alignment: Align the sequencing reads to the appropriate reference genome.
-
Peak Calling: Identify regions of the genome with significant enrichment of BRD4 binding (peaks) using a peak calling algorithm such as MACS2.
-
Differential Binding Analysis: Compare the BRD4 binding profiles between this compound-treated and vehicle-treated samples to identify genomic regions where BRD4 occupancy is significantly altered.
-
Downstream Analysis: Perform downstream analyses such as motif discovery, gene ontology analysis, and pathway analysis to understand the biological significance of the observed changes in BRD4 binding.
Conclusion
The use of this compound in a ChIP-seq experiment is a powerful approach to elucidate the genome-wide impact of BRD4 inhibition on gene regulation. The provided protocols and quantitative data serve as a comprehensive guide for researchers to design and execute robust experiments, ultimately contributing to a deeper understanding of the therapeutic potential of BET inhibitors. Careful optimization of experimental parameters and rigorous data analysis are crucial for obtaining high-quality and reproducible results.
References
- 1. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 ChIP-seq [bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bromodomain-containing Protein 4 (BRD4) Regulates RNA Polymerase II Serine 2 Phosphorylation in Human CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 7. Selective Inhibition of Tumor Oncogenes by Disruption of Super-Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcription Factor ChIP-seq Data Standards and Processing Pipeline (ENCODE4) – ENCODE [encodeproject.org]
Application Notes and Protocols for GSK-3β Inhibitor Treatment of Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that has emerged as a promising therapeutic target in oncology. Its dysregulation is implicated in the proliferation and survival of various cancer cells. This document provides detailed application notes and protocols for the use of GSK-3β inhibitors, with a focus on the well-characterized compound 9-ING-41, in the treatment of cancer cell lines. 9-ING-41 is a maleimide-based ATP-competitive small molecule inhibitor of GSK-3β.[1]
Data Presentation
Inhibition of GSK-3β by 9-ING-41 has been shown to reduce cell viability and induce apoptosis across a range of cancer cell lines. The following tables summarize the quantitative effects of 9-ING-41 treatment.
Table 1: Effect of 9-ING-41 on Cell Viability in B-Cell Lymphoma Cell Lines
| Cell Line | Treatment Concentration (µM) | Reduction in Cell Viability (%) | Reference |
| Daudi | 1 | 40-70 | [2] |
| SUDHL-4 | 1 | 40-70 (highest reduction) | [2] |
| Karpas 422 | 1 | 40-70 | [2] |
| KPUM-UH1 | 1 | 40-70 (highest reduction) | [2] |
| TMD8 | 1 | 40-70 | [2] |
Table 2: GI50 Values of 9-ING-41 in Renal Cell Carcinoma (RCC) Cell Lines
| Cell Line | GI50 (µM) | Reference |
| ACHN | 0.5-1.7 | [1] |
| Caki-1 | 0.5-1.7 | [1] |
| KRCY | 0.5-1.7 | [1] |
| KU19-20 | 0.5-1.7 | [1] |
Table 3: Effect of 9-ING-41 on Apoptosis and Cell Cycle in RCC Cells
| Cell Line | Treatment | Effect | Reference |
| ACHN | 5 µM for 96h | Increased sub-G1 population (apoptosis) | [1] |
| KRCY | 5 µM for 96h | Increased sub-G1 population (apoptosis) | [1] |
| ACHN | 5 µM for 48h | G2 phase cell cycle arrest | [1] |
| KRCY | 5 µM for 48h | G2 phase cell cycle arrest | [1] |
Signaling Pathways
GSK-3β inhibition by 9-ING-41 impacts several critical signaling pathways involved in cancer cell proliferation and survival. A key mechanism involves the modulation of downstream targets that regulate apoptosis and cell cycle progression. For instance, inhibition of GSK-3β can lead to a decrease in the expression of anti-apoptotic proteins and cell cycle regulators.[1][2]
References
- 1. Clinically relevant GSK-3β inhibitor 9-ING-41 is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Permeability Assay of GSK737
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK737 is a potent dual inhibitor of the first (BD1) and second (BD2) bromodomains of the bromodomain and extra-terminal domain (BET) family member BRD4, with pIC50 values of 5.3 and 7.3, respectively.[1][2] As an epigenetic reader, BRD4 plays a crucial role in the regulation of gene transcription by binding to acetylated lysine residues on histones. By inhibiting BRD4, this compound disrupts key transcriptional programs, making it a compound of interest in oncology and other therapeutic areas. Preclinical data in rats have indicated that this compound possesses favorable solubility and permeability characteristics.[1][2]
These application notes provide a detailed protocol for assessing the in vitro cell permeability of this compound using the Caco-2 cell monolayer assay, a well-established model for predicting human intestinal absorption of orally administered drugs.[3][4][5]
Signaling Pathway of this compound
The primary mechanism of action of this compound involves the inhibition of BRD4, a key transcriptional co-activator. BRD4, through its bromodomains, recognizes and binds to acetylated histones on chromatin, thereby recruiting the positive transcription elongation factor b (P-TEFb) complex. This recruitment leads to the phosphorylation of RNA Polymerase II, initiating productive transcriptional elongation of target genes, including oncogenes like c-Myc. This compound competitively binds to the acetyl-lysine binding pockets of BRD4's bromodomains, preventing its association with chromatin and subsequent gene transcription.
Caption: Mechanism of action of this compound in inhibiting BRD4-mediated gene transcription.
Caco-2 Cell Permeability Assay Protocol
This protocol details the steps for determining the bidirectional permeability of this compound across a Caco-2 cell monolayer cultured on Transwell® inserts.[3][6]
Materials and Reagents
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® permeable supports (24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4[4]
-
This compound
-
Lucifer Yellow
-
High and low permeability control compounds (e.g., Caffeine and Mannitol)[3]
-
LC-MS/MS system for sample analysis
Experimental Workflow
Caption: Workflow for the Caco-2 cell permeability assay.
Detailed Methodology
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.[4]
-
-
Monolayer Integrity Assessment:
-
Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer. This can be done by measuring the transepithelial electrical resistance (TEER) or by evaluating the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Permeability Assay (Bidirectional): [3]
-
Gently wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).
-
Apical to Basolateral (A→B) Permeability:
-
Add this compound (e.g., at a final concentration of 10 µM) and control compounds to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B→A) Permeability:
-
Add this compound and control compounds to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C with gentle shaking for a specified time, typically 120 minutes.[4]
-
At the end of the incubation period, collect samples from both the apical and basolateral chambers for each Transwell®.
-
-
Sample Analysis:
-
Determine the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.[4]
-
Data Presentation and Analysis
The apparent permeability coefficient (Papp), a measure of the rate of drug transport across the cell monolayer, is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
The efflux ratio is calculated as:
Efflux Ratio = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Table 1: Hypothetical Permeability Data for this compound and Control Compounds
| Compound | Direction | Initial Conc. (µM) | Papp (x 10⁻⁶ cm/s) | % Recovery | Efflux Ratio | Permeability Classification |
| This compound | A → B | 10 | 15.2 | 95.8 | 1.2 | High |
| B → A | 10 | 18.2 | 96.3 | |||
| Caffeine | A → B | 10 | 25.5 | 98.1 | - | High (Control) |
| Mannitol | A → B | 10 | 0.5 | 99.2 | - | Low (Control) |
Table 2: Permeability Classification Criteria [4]
| Papp (A→B) (x 10⁻⁶ cm/s) | Absorption Potential |
| < 1.0 | Low |
| ≥ 1.0 | High |
Conclusion
The Caco-2 permeability assay is a robust method for evaluating the intestinal permeability of this compound. The data generated from this assay, including the apparent permeability coefficient (Papp) and efflux ratio, are critical for predicting the oral absorption of this compound and informing its further development as a therapeutic agent. Based on preclinical information, this compound is expected to demonstrate good permeability in this assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. bioivt.com [bioivt.com]
- 4. pharmaron.com [pharmaron.com]
- 5. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK737 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of GSK737, a potent dual inhibitor of the first (BD1) and second (BD2) bromodomains of BRD4, in high-throughput screening (HTS) assays. Detailed protocols for common HTS formats and relevant signaling pathway information are included to facilitate the discovery and development of novel therapeutics targeting BET bromodomains.
Introduction to this compound
This compound is a chemical probe that selectively targets the bromodomain and extra-terminal domain (BET) family of proteins, with notable activity against BRD4.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. BRD4, in particular, is a key regulator of oncogenes such as c-Myc and has emerged as a significant target in cancer therapy.[2][3] this compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of BRD4 bromodomains.
Quantitative Data for this compound
The inhibitory activity of this compound against the bromodomains of BRD4 has been quantitatively determined, making it a valuable tool for HTS assay development and validation.
| Target Domain | pIC50 | IC50 (nM) | Assay Type | Reference |
| BRD4 BD1 | 5.3 | ~5000 | Biochemical Assay | [1] |
| BRD4 BD2 | 7.3 | ~50 | Biochemical Assay | [1] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The provided IC50 values are approximated from the pIC50 values.
BRD4 Signaling Pathway
BRD4 functions as a critical scaffolding protein that recruits the positive transcription elongation factor b (P-TEFb) to chromatin, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes. Inhibition of BRD4 by compounds like this compound disrupts this process, leading to the downregulation of key genes involved in cell proliferation, survival, and inflammation. Several key signaling pathways are modulated by BRD4 activity.
BRD4 interacts with acetylated histones on chromatin and recruits P-TEFb, which in turn phosphorylates RNA Polymerase II to promote the transcription of target genes.[3] These target genes are often involved in critical cellular processes and signaling pathways, including:
-
NF-κB Signaling: BRD4 can bind to acetylated RELA, a subunit of NF-κB, enhancing its transcriptional activity and promoting the expression of pro-inflammatory and pro-survival genes.[3]
-
JAK/STAT Signaling: BRD4 has been shown to regulate the activation of the JAK/STAT3 signaling pathway, which is crucial for cell proliferation and differentiation.[4]
-
Notch Signaling: BRD4 can regulate the expression of Jagged1, a ligand for the Notch1 receptor, thereby influencing cell migration and invasion in certain cancers.[5]
High-Throughput Screening (HTS) Protocols
The following are representative protocols for HTS assays to identify and characterize inhibitors of the BRD4-histone interaction, such as this compound. These assays are amenable to 384-well and 1536-well formats.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the proximity of a donor and acceptor bead.[6][7] In this context, the interaction between biotinylated histone peptides and GST-tagged BRD4 bromodomain brings the streptavidin-coated donor beads and anti-GST-coated acceptor beads into close proximity, generating a signal. Inhibitors disrupt this interaction, leading to a decrease in signal.
Experimental Workflow:
Detailed Protocol:
-
Compound Plating: Dispense 50 nL of test compounds (dissolved in DMSO) into a 384-well low-volume white microplate. For controls, dispense DMSO alone.
-
Reagent Preparation: Prepare a master mix of assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).
-
BRD4 Addition: Add 5 µL of GST-tagged BRD4 bromodomain (e.g., 20 nM final concentration) in assay buffer to each well.
-
Peptide Addition: Add 5 µL of biotinylated histone H4 acetylated peptide (e.g., 20 nM final concentration) in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Bead Addition: Prepare a suspension of anti-GST AlphaScreen acceptor beads and streptavidin donor beads in assay buffer (e.g., 20 µg/mL final concentration for each). Add 10 µL of this bead suspension to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis: The percentage of inhibition is calculated relative to the high (DMSO) and low (no enzyme or no peptide) controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET assays measure the transfer of energy between a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., APC) when they are in close proximity.[8][9] For a BRD4 assay, a Europium-labeled anti-tag antibody (e.g., anti-GST) can be used with a biotinylated histone peptide that is detected by a streptavidin-conjugated acceptor.
Experimental Workflow:
Detailed Protocol:
-
Compound Plating: Dispense 50 nL of test compounds (dissolved in DMSO) into a 384-well low-volume black microplate. For controls, dispense DMSO.
-
Reagent Master Mix: Prepare a master mix containing:
-
GST-tagged BRD4 bromodomain (e.g., 5 nM final concentration)
-
Biotinylated histone H4 acetylated peptide (e.g., 10 nM final concentration)
-
Europium-labeled anti-GST antibody (e.g., 1 nM final concentration)
-
Streptavidin-conjugated APC (SA-APC) (e.g., 20 nM final concentration) in a suitable assay buffer (e.g., 50 mM HEPES pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
-
Reagent Addition: Add 20 µL of the master mix to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 615 nm (Europium) and 665 nm (APC) after excitation at approximately 320-340 nm.
Data Analysis: The TR-FRET signal is typically expressed as the ratio of the acceptor emission (665 nm) to the donor emission (615 nm). The percentage of inhibition is calculated based on this ratio, and IC50 curves are generated as described for the AlphaScreen assay.
Summary
This compound is a valuable tool for studying the function of BRD4 and for the development of HTS assays to identify novel BET inhibitors. The provided protocols for AlphaScreen and TR-FRET assays offer robust and scalable methods for screening large compound libraries. The information on the BRD4 signaling pathway provides a biological context for understanding the mechanism of action of inhibitors like this compound. These resources are intended to empower researchers in their drug discovery efforts targeting this important epigenetic reader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Molecular Devices Support Portal [support.moleculardevices.com]
Troubleshooting & Optimization
GSK737 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with GSK737, a potent BRD4 BD1 and BD2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For optimal results, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is soluble in DMSO at a concentration of up to 100 mg/mL (275.17 mM). To achieve this concentration, ultrasonic treatment is necessary. It is crucial to use newly opened, hygroscopic DMSO, as its water content can significantly impact the solubility of the compound.
Q2: My this compound precipitated when I diluted the DMSO stock solution in my aqueous cell culture medium. What could be the cause?
Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds like this compound. The primary causes include:
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to "crash out" of the solution due to the sudden change in solvent polarity.
-
Exceeding Aqueous Solubility: The final concentration of this compound in the cell culture medium may have exceeded its aqueous solubility limit.
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce the solubility of the compound.
-
Temperature and pH Fluctuations: Changes in temperature or the pH of the medium can negatively affect the solubility of this compound.
Q3: How can I prevent this compound from precipitating in my in vitro experiments?
To minimize precipitation, consider the following strategies:
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your medium while gently vortexing.
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration in your culture medium of less than 0.5% (v/v) to minimize solvent-induced precipitation and cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound solution can help improve solubility.
-
Check Media pH: Ensure the pH of your cell culture medium is within the optimal physiological range (typically 7.2-7.4).
Q4: What is a suitable vehicle for in vivo administration of this compound?
While a universally optimal vehicle has not been defined for this compound, a common formulation for poorly water-soluble compounds in preclinical studies is a mixture of DMSO, PEG300 (polyethylene glycol 300), Tween 80, and saline or PBS. A typical starting formulation could be:
-
5-10% DMSO
-
30-40% PEG300
-
5% Tween 80
-
45-60% Saline or PBS
It is essential to perform small-scale formulation trials to determine the optimal vehicle composition that ensures the stability and solubility of this compound at the desired concentration for your specific animal model and administration route. Always include a vehicle-only control group in your in vivo experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitate in DMSO stock solution | Incomplete dissolution or water absorption by DMSO. | Use a fresh, unopened bottle of anhydrous DMSO. Use an ultrasonic bath to aid dissolution. Ensure the storage container is tightly sealed to prevent moisture absorption. |
| Precipitation immediately upon dilution in aqueous buffer | "Solvent shock" due to rapid change in polarity. | Perform serial dilutions. Add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while vortexing. |
| Precipitate forms over time in cell culture medium | Compound concentration exceeds its thermodynamic solubility limit in the medium. | Lower the final concentration of this compound. If a higher concentration is necessary, consider formulating with a solubilizing agent, but be mindful of its potential effects on the experiment. |
| Inconsistent experimental results | Inconsistent solubility leading to variations in the effective concentration of this compound. | Prepare fresh dilutions for each experiment from a well-dissolved stock solution. Visually inspect for any signs of precipitation before use. |
Quantitative Solubility Data
| Solvent/Vehicle | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 100 mg/mL (≤ 275.17 mM) | Requires ultrasonic treatment. Use of fresh, anhydrous DMSO is critical. |
| Ethanol | Sparingly soluble | Quantitative data is not readily available. Expected to be more soluble than in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | Not recommended as a primary solvent. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (newly opened bottle)
-
Sterile, conical microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need approximately 3.63 mg.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Tightly cap the tube and vortex briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid material has dissolved. This may take several minutes.
-
Visually inspect the solution against a light source to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol for Preparing a Working Solution of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
-
Procedure (for a final concentration of 10 µM in 10 mL of medium):
-
Intermediate Dilution: Prepare a 1:100 intermediate dilution of the 10 mM stock solution in pre-warmed medium. Add 1 µL of the 10 mM stock to 99 µL of medium in a sterile microcentrifuge tube. Vortex gently to mix. This will give you a 100 µM solution.
-
Final Dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium. Mix by gentle inversion. This results in a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits BRD4, a key transcriptional co-activator.
Overcoming GSK737 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the precipitation of GSK737 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the bromodomain and extraterminal domain (BET) family of proteins, specifically targeting the first and second bromodomains (BD1 and BD2) of BRD4.[1] BRD4 is a key epigenetic reader that binds to acetylated histones and regulates the transcription of target genes, including many involved in cell cycle progression and oncogenesis. By inhibiting BRD4, this compound disrupts these transcriptional programs, leading to cell cycle arrest and apoptosis in various cancer cell lines.
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What are the potential causes?
Precipitation of small molecules like this compound in aqueous solutions such as cell culture media can be attributed to several factors:
-
Limited Aqueous Solubility: While this compound is reported to have good permeability, its aqueous solubility may be limited, especially at higher concentrations.
-
"Solvent Shock": When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous environment of the cell culture medium, the compound can fail to dissolve properly and precipitate out of solution.
-
High Final Concentration: The desired experimental concentration of this compound in the media may exceed its solubility limit under the specific culture conditions.
-
Media Composition: Components of the cell culture medium, such as salts, proteins (especially in the presence of serum), and pH, can influence the solubility of this compound.
-
Temperature: Temperature fluctuations can affect the solubility of small molecules. Preparing and using solutions at a consistent, optimal temperature is important.
-
pH: The pH of the cell culture medium can affect the ionization state of this compound, which in turn influences its solubility.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at a concentration of 100 mg/mL.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To minimize solvent-induced toxicity to your cells, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (media containing the same final concentration of DMSO without this compound) in all experiments to account for any effects of the solvent.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Issue: Precipitate observed immediately after adding this compound to the media.
Possible Cause: "Solvent shock" due to rapid dilution of the DMSO stock solution.
Solution:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock solution in a smaller volume of pre-warmed (37°C) serum-free media. Then, add this intermediate dilution to the final volume of complete media.
-
Slow, Dropwise Addition: Add the this compound stock solution or intermediate dilution to the media dropwise while gently vortexing or swirling the tube. This facilitates better mixing and dispersion.
-
Increase the Volume of Media: If possible, increase the final volume of the cell culture media to lower the effective concentration of both this compound and DMSO.
Issue: Precipitate forms over time in the incubator.
Possible Cause: The concentration of this compound exceeds its solubility limit in the complete media at 37°C.
Solution:
-
Optimize Final Concentration: Determine the lowest effective concentration of this compound for your experiments to reduce the likelihood of precipitation.
-
Serum Concentration: The presence of serum can sometimes help to solubilize hydrophobic compounds. If you are using low-serum or serum-free media, consider whether increasing the serum concentration is compatible with your experimental design.
-
pH Stability: Ensure the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4). pH fluctuations can impact compound solubility.
-
Media Filtration: After preparing the final working solution of this compound in media, and before adding it to the cells, you can filter it through a 0.22 µm sterile filter to remove any undissolved particles or micro-precipitates.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight: 363.41 g/mol ). For example, for 1 mL of a 10 mM stock solution, you would need 3.63 mg of this compound.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Final Working Solution of this compound in Cell Culture Media (Example: 10 µM)
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution (Recommended):
-
Prepare a 1:10 intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 9 µL of pre-warmed, serum-free medium in a sterile tube. Mix well by gentle pipetting. This creates a 1 mM solution.
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed complete cell culture medium to achieve a final concentration of 10 µM.
-
-
Direct Dilution (Use with caution):
-
Add 1 µL of the 10 mM this compound stock solution directly to 999 µL of pre-warmed complete cell culture medium.
-
-
Mixing: Add the this compound solution (either stock or intermediate) dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, consider using the troubleshooting steps outlined above.
Data Presentation
Table 1: this compound Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 363.41 g/mol | Vendor Data |
| Formula | C₂₀H₂₁N₅O₂ | Vendor Data |
| Solubility in DMSO | 100 mg/mL | [1] |
| Aqueous Solubility | Data not readily available | - |
| pKa | Data not readily available | - |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting this compound precipitation.
Caption: this compound inhibits BRD4 signaling.
References
Technical Support Center: Optimizing GSK737 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of GSK737 in cell culture experiments. This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the first (BD1) and second (BD2) bromodomains of BRD4.[1] This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help users optimize this compound concentration for their specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a BET inhibitor that competitively binds to the acetyl-lysine binding pockets of BRD4's bromodomains (BD1 and BD2). This prevents BRD4 from binding to acetylated histones on chromatin, thereby displacing it from gene promoters and enhancers. The primary consequence of this action is the transcriptional repression of key oncogenes, most notably MYC, leading to cell cycle arrest and apoptosis in susceptible cancer cells.
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: While specific optimal concentrations are highly cell-line dependent, a general starting point for BET inhibitors like this compound is in the nanomolar to low micromolar range. Based on the potency of similar BET inhibitors, a preliminary dose-response experiment could span from 10 nM to 10 µM. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in DMSO.[1] For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the experimental endpoint and the cell line's doubling time. For cell viability and apoptosis assays, a treatment period of 48 to 96 hours is common. For analyzing changes in gene expression (e.g., MYC mRNA levels), shorter time points (e.g., 6 to 24 hours) may be sufficient. A time-course experiment is recommended to determine the optimal duration for your specific assay.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death/Cytotoxicity at Low Concentrations | Cell line is highly sensitive to BET inhibition. | Perform a dose-response experiment starting from a much lower concentration range (e.g., 1 nM to 1 µM). Reduce the treatment duration. |
| This compound stock solution was not properly diluted. | Verify the calculations for your serial dilutions. Prepare fresh dilutions from a new aliquot of the stock solution. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%). Include a vehicle control (medium with the same DMSO concentration as the highest this compound dose) in your experiment. | |
| No Observable Effect at High Concentrations | Cell line is resistant to BET inhibition. | Confirm the expression of BRD4 in your cell line. Consider combination therapies with other agents. Investigate potential resistance mechanisms, such as upregulation of alternative survival pathways. |
| Inactive this compound compound. | Ensure proper storage of the this compound powder and stock solutions. Purchase the compound from a reputable supplier and check the certificate of analysis. | |
| Insufficient treatment duration. | Extend the treatment duration (e.g., up to 120 hours), ensuring to replenish the medium with fresh this compound if necessary. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogeneous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or medium to maintain humidity. | |
| Inaccurate pipetting of this compound. | Use calibrated pipettes and ensure proper mixing of the compound in the medium before adding it to the cells. | |
| Precipitation of this compound in Culture Medium | Poor solubility at high concentrations. | Check the solubility information provided by the supplier.[1] If high concentrations are required, consider using a different solvent or a specialized formulation, though this may impact the cells. It is generally advisable to work within the soluble range. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTS or CellTiter-Glo)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% in a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom plates (for MTS) or white-walled plates (for CellTiter-Glo)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations. A common concentration range to test is 0.01, 0.1, 1, 10, 100, 1000, and 10000 nM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions to each well.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
For MTS Assay: Add 20 µL of the MTS reagent to each well. Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a plate reader.
-
For CellTiter-Glo Assay: Equilibrate the plate and the CellTiter-Glo reagent to room temperature. Add 100 µL of the CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Assessing Apoptosis Induction by this compound using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the end of the experiment.
-
After 24 hours, treat the cells with this compound at different concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 hours).
-
-
Cell Harvesting and Staining:
-
Collect both the floating and attached cells. Centrifuge the cell suspension.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1x binding buffer provided in the apoptosis kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Annexin V-negative, PI-negative cells are live cells.
-
Visualizations
Caption: BRD4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Interpreting GSK737 Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK737. The information is designed to help you interpret your dose-response data and troubleshoot any unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor of the first (BD1) and second (BD2) bromodomains of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] It exhibits different affinities for these two domains, with a higher potency for BD2. The pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50), are 7.3 for BD2 and 5.3 for BD1.[1][2] This differential inhibition is a key factor in understanding its biological effects.
Q2: What is the expected shape of a this compound dose-response curve?
In many cell-based assays, such as those measuring cell viability or proliferation, a standard sigmoidal (S-shaped) dose-response curve is expected. This curve typically has a clear upper plateau (maximal response), a lower plateau (minimal response), and a transition phase where the response is dose-dependent. However, due to its dual inhibitory mechanism, more complex, non-sigmoidal curves can also be observed.
Q3: My this compound dose-response curve is not sigmoidal. What could be the reason?
Non-sigmoidal dose-response curves, such as biphasic (U-shaped or bell-shaped) curves, can occur with this compound due to its dual inhibition of BRD4 BD1 and BD2, which have distinct biological roles. BD1 is primarily involved in maintaining steady-state gene expression, while both BD1 and BD2 are crucial for the rapid induction of gene expression in response to stimuli like inflammation.
A biphasic curve could arise if inhibition of BD2 at lower concentrations produces one effect (e.g., decreased proliferation), while the additional inhibition of BD1 at higher concentrations leads to a different or counteracting effect. Off-target effects at higher concentrations can also contribute to non-sigmoidal curve shapes.
Troubleshooting Guide for Atypical Dose-Response Curves
If you observe an unexpected dose-response curve with this compound, this guide provides a systematic approach to identify the potential cause and resolve the issue.
Issue 1: Biphasic (U-shaped or Bell-shaped) Dose-Response Curve
A biphasic curve shows an initial inhibitory effect at lower concentrations, which then diminishes or even reverses at higher concentrations.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Differential BD1/BD2 Inhibition | - Review the literature: Investigate the specific roles of BD1 and BD2 in your experimental model. - Consider the concentration range: At lower concentrations, this compound will preferentially inhibit BD2. The effects at higher concentrations will be a combination of BD1 and BD2 inhibition. |
| Off-Target Effects | - Test a wider concentration range: This can help to distinguish between on-target and off-target effects. - Use a more selective inhibitor: Compare the results with a BD1- or BD2-selective inhibitor if available. - Consult off-target databases: Check for known off-target activities of this compound or similar compounds. |
| Compound Aggregation | - Check solubility: Ensure this compound is fully dissolved in your assay medium. - Include a surfactant: A small amount of a non-ionic surfactant (e.g., Tween-20) can sometimes prevent aggregation. |
| Cellular Response (Hormesis) | - Vary incubation time: The cellular response may change over time. - Use a different cell line: Compare the response in a cell line with a different genetic background. |
Issue 2: Flat Dose-Response Curve
A flat curve indicates a lack of response to this compound across the tested concentration range.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration Range | - Expand the dose range: Test concentrations from picomolar to high micromolar to ensure you capture the full response. |
| Compound Inactivity | - Verify compound integrity: Ensure your this compound stock is not degraded. Prepare fresh dilutions for each experiment. - Confirm solvent compatibility: The solvent (e.g., DMSO) should not interfere with the assay at the final concentration used. |
| Resistant Cell Line | - Check for BET protein expression: Confirm that your cell line expresses BRD4. - Consider the biological context: The cellular pathway targeted by this compound may not be critical for survival or proliferation in your specific cell model. |
| Assay Sensitivity | - Optimize assay conditions: Adjust cell seeding density, incubation time, and reagent concentrations to improve the assay window. |
Issue 3: High Variability Between Replicates
High variability can obscure the true dose-response relationship.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a single-cell suspension: Gently pipette to break up cell clumps before seeding. - Use a multichannel pipette correctly: Pre-wet the tips and pipette consistently. |
| Edge Effects in Plates | - Avoid using outer wells: These wells are more prone to evaporation. - Fill outer wells with sterile liquid: This can help to minimize evaporation from the inner wells. |
| Reagent Dispensing Errors | - Calibrate pipettes regularly. - Mix reagents thoroughly before dispensing. |
| Compound Precipitation | - Visually inspect wells: Check for any signs of compound precipitation after addition to the assay plate. |
Experimental Protocols
Below are detailed methodologies for common experiments used to generate this compound dose-response curves.
Cell Viability/Proliferation Assay (e.g., MTT/XTT or CellTiter-Glo®)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
Materials:
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Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear or opaque-walled tissue culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting concentration is 10 µM, with 2- or 3-fold dilutions.
-
Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent according to the manufacturer's instructions (e.g., 20 µL of MTT solution).
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
If using MTT, add solubilization solution and incubate until the formazan crystals are dissolved.
-
Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (no-cell control).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized response versus the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response model (e.g., four-parameter logistic regression) to determine the IC50.
-
Visualizations
Signaling Pathway of BET Inhibition
Caption: Mechanism of action of this compound in inhibiting BET protein function and downstream gene expression.
Experimental Workflow for Dose-Response Analysis
Caption: A typical experimental workflow for generating a dose-response curve for this compound.
Troubleshooting Logic for Atypical Dose-Response Curves
Caption: A decision tree to guide troubleshooting of unexpected this compound dose-response curves.
References
Potential off-target effects of GSK737
Disclaimer: This document provides general guidance and information regarding the potential off-target effects of the BET bromodomain inhibitor GSK737. As of the last update, publicly available data specifically detailing the comprehensive off-target profile of this compound is limited. The information herein is based on the known pharmacology of BET inhibitors and general principles of small molecule drug development. Researchers should always conduct their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2][3] It shows significantly higher affinity for BD2 over the first bromodomain (BD1), with a reported 200-fold selectivity for BRD4 BD2 over BRD4 BD1.[2]
Q2: What are the potential off-target effects of a BET bromodomain inhibitor like this compound?
While this compound is designed for selectivity, potential off-target effects are a consideration for any small molecule inhibitor. For BET inhibitors, these can include:
-
Cross-reactivity with other bromodomain-containing proteins: The human proteome contains numerous proteins with bromodomains outside the BET family. There is a possibility of unintended interactions with these proteins.[4][5]
-
Interaction with unrelated proteins: Small molecules can sometimes bind to unexpected targets, such as kinases or G-protein coupled receptors. For instance, some clinical-stage kinase inhibitors have been found to potently inhibit BET bromodomains as an off-target effect.[6]
-
Disruption of broader protein complexes: BET proteins act as scaffolds for numerous transcriptional regulators. Even with on-target binding, the downstream effects on these larger protein complexes can be extensive and lead to unanticipated phenotypes.[7]
Q3: How does the BD2 selectivity of this compound influence its potential off-target profile?
The differential roles of BD1 and BD2 are an active area of research. Some studies suggest that BD1 is more critical for maintaining steady-state oncogenic gene expression, while BD2 may be more involved in the induction of inflammatory genes.[8][9] Therefore, a BD2-selective inhibitor like this compound might have a different efficacy and side-effect profile compared to pan-BET inhibitors that target both bromodomains. This selectivity could potentially reduce certain on-target toxicities associated with BD1 inhibition.[4][9]
Q4: What are the common signs of off-target effects in my cell-based experiments with this compound?
Researchers should be vigilant for the following indicators that may suggest off-target activity:
-
Unexplained cytotoxicity: If the compound is toxic to cells at concentrations inconsistent with the expected on-target effect, or in cell lines that do not depend on BET protein function.
-
Phenotypes inconsistent with BET inhibition: Observing a cellular response that cannot be explained by the known functions of BRD2, BRD3, or BRD4.
-
Discrepancy between potency and phenotype: If the concentration required to elicit a specific phenotype is significantly different from the concentration needed to demonstrate target engagement (e.g., BRD4 displacement from chromatin).
-
Failure of genetic rescue/phenocopy: If knocking down the intended target (e.g., BRD4) using techniques like siRNA or CRISPR does not reproduce the phenotype observed with this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Cell Toxicity at Low Concentrations | Off-target toxicity | 1. Perform a dose-response curve: Determine the IC50 for toxicity and compare it to the IC50 for on-target activity. A large discrepancy suggests an off-target effect. 2. Use a counter-screen: Test the compound in a cell line that does not express the primary target (if available). Toxicity in this line would indicate off-target effects. 3. Run a broad toxicity panel: Screen this compound against a panel of known toxicity-related targets (e.g., hERG, various cytochrome P450 enzymes). |
| Observed Phenotype Does Not Match Known BET Function | Off-target engagement | 1. Use a structurally distinct BET inhibitor: If another BET inhibitor with a different chemical scaffold does not produce the same phenotype, the effect is likely specific to this compound's off-targets. 2. Perform a rescue experiment: Overexpress the intended target (e.g., BRD4). If this does not reverse the phenotype, other targets are likely involved. 3. Conduct a phenotypic screen: This can help identify the unexpected biological pathways being modulated.[10][11] |
| Inconsistent Results Between Experiments | Compound stability, experimental variability | 1. Verify compound integrity: Ensure the compound has been stored correctly and has not degraded. This compound stock solutions are typically stored at -80°C for up to 6 months.[1] 2. Confirm target engagement: Use a method like Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to BRD4 in your specific experimental setup. 3. Standardize protocols: Ensure consistent cell density, passage number, and treatment duration across all experiments. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Parameter | Value | Selectivity | Reference |
| BRD4 BD2 | pIC50 | 7.3 | - | [1][2] |
| BRD4 BD1 | pIC50 | 5.3 | 200-fold vs BD2 | [1] |
This table summarizes the known on-target activity of this compound. A full off-target panel would require screening against a broad range of proteins.
Table 2: Example Data from a Kinase Selectivity Panel
| Kinase Target | % Inhibition at 1 µM this compound |
| Kinase A | 5% |
| Kinase B | 85% |
| Kinase C | 2% |
| Kinase D | 12% |
This is hypothetical data illustrating how results from a kinase profiling experiment would be presented. Significant inhibition of a kinase (e.g., Kinase B) would warrant further investigation as a potential off-target.
Experimental Protocols
Kinase Profiling
Objective: To identify unintended interactions of this compound with a broad range of protein kinases.
Methodology:
-
Assay Platform: Utilize a radiometric assay (e.g., using ³³P-ATP) or a luminescence-based assay (e.g., ADP-Glo™) that measures the consumption of ATP or the production of ADP.[12][13][14]
-
Kinase Panel: Screen this compound at a fixed concentration (e.g., 1 µM) against a panel of recombinant kinases representing diverse families of the human kinome.
-
Procedure (ADP-Glo™ Example): a. In a 384-well plate, add the recombinant kinase, the appropriate substrate, and ATP.[12] b. Add this compound or a vehicle control (DMSO). c. Incubate at room temperature to allow the kinase reaction to proceed. d. Add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP. e. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. f. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase. Hits are typically defined as kinases showing >50% or >75% inhibition and should be followed up with IC50 determination.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target (BRD4) in a cellular environment. This method can also be adapted for proteomics (Thermal Proteome Profiling) to identify off-target binders.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control for a specified time.[15][16]
-
Heating: Aliquot the cell suspension and heat the samples to a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.[17]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the heat-denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of soluble BRD4 remaining in the supernatant using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization due to binding.[17]
Visualizations
Caption: On-target pathway of this compound inhibiting BRD4 function.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bromodomain compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
GSK737 stability in aqueous solutions
Welcome to the technical support center for GSK737. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and relevant signaling pathway diagrams to support your research.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Degradation of this compound in aqueous media. | Prepare fresh solutions of this compound before each experiment. Avoid prolonged storage of diluted solutions, especially at room temperature. For longer-term storage, aliquot stock solutions in an appropriate solvent (e.g., DMSO) and store at -20°C or -80°C. Thaw only the required amount for each experiment to minimize freeze-thaw cycles. |
| Loss of compound activity over time | Hydrolysis or oxidation of this compound. | Buffer the aqueous solution to a pH between 4 and 7, as pyridinone-like structures can be susceptible to hydrolysis at acidic or basic pH. Protect solutions from light to prevent potential photodegradation. Consider degassing buffers to remove dissolved oxygen. |
| Precipitation of this compound in aqueous buffer | Poor solubility at the desired concentration. | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is kept to a minimum in the final aqueous solution (typically <0.5%). If solubility issues persist, consider using a different buffer system or solubilizing agents, after verifying their compatibility with the experimental setup. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing the parent compound from its degradants in subsequent stability studies. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stable aqueous solution of this compound?
A1: It is recommended to first prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). For aqueous experimental solutions, dilute the stock solution into your aqueous buffer of choice immediately before use. The final concentration of DMSO should be kept low (e.g., <0.5%) to avoid affecting the experiment and to minimize solubility issues.
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes and stored in tightly sealed vials at -20°C or -80°C. This will prevent degradation from repeated freeze-thaw cycles and exposure to moisture and air. Based on data for similar BET inhibitors like ABBV-744, stock solutions in DMSO may be stable for at least one month at -20°C and up to six months at -80°C. Another related compound, GSK778, is reported to be stable for at least 4 years in its solid form.
Q3: What is the expected stability of this compound in a typical cell culture medium?
A3: While specific data for this compound is not available, compounds with similar structures may exhibit limited stability in aqueous media at 37°C. It is best practice to add this compound to the cell culture medium immediately before starting the experiment. For longer experiments, the medium may need to be replaced with freshly prepared medium containing this compound at regular intervals to maintain the desired concentration.
Q4: At what pH is this compound most stable?
A4: Although a specific pH-stability profile for this compound has not been published, related pyridinone-containing compounds are generally most stable in the neutral to slightly acidic pH range (pH 4-7). This compound may be susceptible to base- and acid-catalyzed hydrolysis outside of this range.
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been detailed in the literature, similar heterocyclic compounds can undergo hydrolysis. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to identify potential degradation products and pathways for this compound.
Quantitative Data Summary
Table 1: Storage Recommendations for BET Inhibitors
| Compound | Formulation | Storage Temperature (°C) | Reported Stability |
| GSK778 | Solid | Room Temperature | ≥ 4 years |
| ABBV-744 | Solid Powder | 4°C (under nitrogen) | Not specified |
| ABBV-744 | In Solvent (DMSO) | -20°C (under nitrogen) | 1 month |
| ABBV-744 | In Solvent (DMSO) | -80°C | 6 months |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general method to investigate the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 24 hours. Separately, prepare a 100 µg/mL solution in a neutral aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and incubate at 60°C for 24 hours.
-
Photostability: Expose a 100 µg/mL solution in a neutral aqueous buffer to a calibrated light source (e.g., ICH option 1 or 2). Wrap a control sample in aluminum foil and store under the same conditions.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Compare the chromatograms of the stressed samples to that of an unstressed control solution to determine the percentage of degradation and identify any degradation products.
-
Protocol 2: HPLC Method for Stability Analysis
This is a general-purpose HPLC method that can be optimized for this compound.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% acetonitrile).
-
Example Gradient: Start at 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the maximum absorbance wavelength (λmax) of this compound, or use a PDA detector to monitor a range of wavelengths.
-
Injection Volume: 10 µL.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting the BET signaling pathway.
Caption: Experimental workflow for a forced degradation study of this compound.
Troubleshooting inconsistent results with GSK737
Welcome to the technical support center for GSK737, a dual inhibitor of the first (BD1) and second (BD2) bromodomains of BRD4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers achieve consistent and reliable results in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, presented in a question-and-answer format.
Issue 1: High Variability in Cell Viability/Proliferation Assays
-
Question: My cell viability assay results with this compound are inconsistent between wells and across experiments. What could be the cause?
-
Answer: Inconsistent results in cell viability assays can stem from several factors. Firstly, ensure uniform cell seeding density across all wells, as variations in cell number will directly impact the final readout. It is also crucial to maintain consistent incubation times with both the cells and the assay reagent. The metabolic activity of your cells can be influenced by passage number; it is recommended to use cells within a consistent and low passage range for all experiments. Finally, confirm the accuracy of your this compound dilutions, as pipetting errors can lead to significant variability.
Issue 2: Weaker Than Expected Downregulation of Target Genes (e.g., MYC)
-
Question: I am not observing the expected decrease in the expression of MYC, a known BRD4 target gene, after treating cells with this compound. Why might this be?
-
Answer: Several factors could contribute to a weaker-than-expected biological response. The optimal concentration of this compound can be cell-line dependent, so performing a dose-response experiment is critical to determine the effective concentration for your specific model. The duration of treatment is also important; ensure that the incubation time is sufficient for the inhibitor to elicit a transcriptional response, which can be verified by a time-course experiment. It is also good practice to regularly check for mycoplasma contamination, as this can alter cellular responses to treatment. Finally, ensure the proper storage of your this compound stock solution to maintain its potency.[1]
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
-
Question: I am observing cellular effects that don't seem to be related to BRD4 inhibition. Could these be off-target effects of this compound?
-
Answer: While this compound is designed as a BRD4 inhibitor, off-target effects are a possibility with any small molecule inhibitor. To investigate this, consider performing a rescue experiment by overexpressing a drug-resistant BRD4 mutant. If the observed phenotype is rescued, it is likely an on-target effect. Additionally, using a structurally different BRD4 inhibitor can help determine if the effect is specific to BRD4 inhibition or a compound-specific off-target effect. It is also important to rule out that the observed toxicity is not simply a result of using too high a concentration of the inhibitor.
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound? this compound is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pockets of the first (BD1) and second (BD2) bromodomains of the Bromodomain and Extra-Terminal (BET) family protein, BRD4. This prevents BRD4 from binding to acetylated histones on chromatin, thereby inhibiting the transcription of target genes, including the proto-oncogene MYC.[1]
-
What are the recommended storage conditions for this compound? Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
-
How should I prepare this compound for cell culture experiments? this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. This stock solution is then further diluted in cell culture medium to the desired final concentration for treating cells. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) and is consistent across all treatment and control groups, as the solvent itself can have effects on cells.
-
What are the pIC50 values for this compound? this compound has reported pIC50 values of 5.3 for BRD4 BD1 and 7.3 for BRD4 BD2.[1]
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Target | pIC50 |
| BRD4 BD1 | 5.3 |
| BRD4 BD2 | 7.3 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
2. Western Blot for BRD4 and c-Myc
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Mechanism of action of this compound in inhibiting BRD4-mediated gene transcription.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: Minimizing GSK737 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize GSK737-induced cytotoxicity in primary cell cultures during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of BRD4 BD1 and BD2, with pIC50 values of 5.3 and 7.3, respectively.[1][2] It is characterized by low clearance and favorable solubility and permeability in rats.[1][2] As a bromodomain and extraterminal domain (BET) inhibitor, this compound is involved in regulating gene expression.
Q2: We are observing high levels of cell death in our primary cell cultures when treated with this compound. What are the initial troubleshooting steps?
When encountering unexpected cytotoxicity, a systematic approach is crucial.[3] Begin by verifying the fundamentals of your experimental setup, including the final concentration of this compound and the solvent (e.g., DMSO) in the culture medium.[3] It is also important to ensure the health and viability of your primary cells before initiating treatment. Key initial steps include performing a dose-response curve to determine the half-maximal cytotoxic concentration (CC50) and optimizing the exposure time.[3]
Q3: How can we reduce the cytotoxic effects of this compound without compromising its intended biological activity?
Several strategies can be employed to mitigate cytotoxicity. The most direct approach is to optimize the concentration and exposure time by lowering the dose and reducing the incubation period.[3][4] Additionally, the concentration of serum in your culture medium can influence drug availability and cytotoxicity; experimenting with varying serum percentages may be beneficial.[3][4] Depending on the suspected mechanism of toxicity, co-treatment with cytoprotective agents, such as antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK), may rescue cells from death.[3]
Q4: How do I determine the optimal, non-toxic concentration range for this compound in my specific primary cell type?
Determining the appropriate concentration range is a critical step to minimize toxicity while achieving the desired biological effect.[4] A thorough literature review for studies using similar compounds or cell types can provide a starting point.[4] The most effective method is to perform a dose-response experiment to determine the cytotoxic concentration (CC50) for your specific primary cells. This involves treating the cells with a range of this compound concentrations and measuring cell viability at different time points.[3]
Troubleshooting Guides
High Cytotoxicity Observed at Expected Efficacious Concentrations
Problem: Significant cell death is observed at concentrations where this compound is expected to be effective based on published pIC50 values.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Verify that the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.1-0.5%). Run a solvent-only control to assess its effect on cell viability.[3] |
| Incorrect Drug Concentration | Double-check all calculations for serial dilutions and stock solution concentrations. Ensure proper storage of this compound stock solutions (-80°C for 6 months, -20°C for 1 month) to prevent degradation.[1] |
| Suboptimal Cell Culture Conditions | Ensure the primary cells are healthy and not stressed before drug treatment. Check for potential issues with the culture medium, such as pH shifts or reagent quality.[4][5] |
| On-Target Toxicity | The observed cytotoxicity may be an inherent on-target effect of BRD4 inhibition in the specific primary cell type. In this case, reducing the exposure time may lessen toxicity while still allowing for the desired biological activity.[4] |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity.[6][7] Consider performing experiments to investigate potential off-target mechanisms. |
Experimental Workflow for Determining the Cytotoxic Concentration (CC50) of this compound
Caption: Workflow for determining the CC50 of this compound in primary cells.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
Primary cells seeded in a 96-well plate
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Read the absorbance at 570 nm using a plate reader.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control.[4]
Protocol 2: Co-treatment with a Pan-Caspase Inhibitor
This protocol helps determine if apoptosis is a major contributor to this compound-induced cytotoxicity.
Materials:
-
Primary cells seeded in a 96-well plate
-
This compound stock solution
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Cell culture medium
-
Reagents for a cell viability assay (e.g., MTT assay)
Procedure:
-
Seed primary cells in a 96-well plate.
-
Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours.[3]
-
Add this compound at various concentrations to the wells (with the pan-caspase inhibitor still present) and incubate for the desired time.[3]
-
Include control wells with this compound alone, the inhibitor alone, and vehicle.[3]
-
Assess cell viability using a standard assay (e.g., MTT). A significant increase in viability in the co-treated wells compared to the this compound-only wells suggests that apoptosis is a major contributor to cytotoxicity.[3]
Signaling Pathways and Logical Relationships
Simplified this compound Mechanism of Action
Caption: this compound inhibits BRD4 from binding to acetylated histones, thereby modulating gene transcription.
Troubleshooting Decision Tree for High Cytotoxicity
Caption: A decision tree for troubleshooting high cytotoxicity in primary cells treated with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
GSK737 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of potential degradation issues related to GSK737, a potent dual inhibitor of the first (BD1) and second (BD2) bromodomains of BRD4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both solid and solution forms are summarized below.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to dissolve this compound powder in a suitable solvent such as DMSO. For long-term storage, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. As with many small molecules, prolonged exposure to ambient temperatures can increase the rate of degradation. For daily experimental use, solutions can be kept on ice.
Q4: What are the potential signs of this compound degradation?
A4: Visual indicators of degradation can include a change in the color or clarity of the solution. However, the most reliable indicators are a loss of biological activity in your experiments or the appearance of unexpected peaks in analytical analyses such as HPLC.
Troubleshooting Guide: Investigating this compound Degradation
Users encountering unexpected results or suspecting degradation of their this compound compound can follow this guide to identify and mitigate potential issues.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity in assays | Compound degradation due to improper storage or handling. | 1. Verify the storage conditions of your this compound stock. 2. Prepare a fresh stock solution from powder. 3. Perform a dose-response experiment with the new stock to confirm potency. 4. If the issue persists, consider performing an analytical check (e.g., HPLC) on your compound. |
| Inconsistent results between experiments | Inconsistent concentration of active this compound due to repeated freeze-thaw cycles or solvent evaporation. | 1. Ensure stock solutions are aliquoted and that a fresh aliquot is used for each experiment. 2. After thawing, gently vortex the solution to ensure homogeneity before use. 3. Minimize the time the stock solution is kept at room temperature. |
| Appearance of unknown peaks in HPLC analysis | Chemical degradation of this compound. | 1. Based on the chemical structure, potential degradation pathways include hydrolysis of the benzamide functional group or oxidation of the triazolopyridine ring. 2. Compare the chromatogram of the suspect sample with a freshly prepared standard. 3. Consider performing forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. |
Data Presentation: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Reported Shelf Life | Source(s) |
| Powder | -20°C | Up to 3 years | [1][2] |
| In Solvent (e.g., DMSO) | -80°C | 6 months to 1 year | [1][2] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity and stability of a this compound sample.
Materials:
-
This compound sample (powder or solution)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Standard Preparation: Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM). Dilute this stock solution with the mobile phase to a working concentration (e.g., 10 µM).
-
Sample Preparation: Dilute the this compound sample to be tested to the same working concentration as the standard using the mobile phase.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable percentage of B, and run a linear gradient to a higher percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or 280 nm) or use a photodiode array (PDA) detector.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of intact this compound.
-
Inject the test sample.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main this compound peak in the test sample compared to the standard indicates potential degradation.
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Heat source (e.g., water bath)
-
UV light source
-
HPLC system as described in Protocol 1
Method:
-
Sample Preparation: For each condition, mix the this compound stock solution with the stressor solution. A control sample should be prepared with the vehicle (e.g., water or buffer) used for the stressors.
-
Acidic Hydrolysis: Mix this compound solution with 0.1 M HCl.
-
Basic Hydrolysis: Mix this compound solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix this compound solution with 3% H₂O₂.
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the this compound solution to a UV light source.
-
-
Incubation: Incubate the samples for a defined period (e.g., 24 hours). Samples can be taken at various time points to monitor the degradation kinetics.
-
Neutralization (for acidic and basic samples): Before HPLC analysis, neutralize the acidic samples with NaOH and the basic samples with HCl.
-
HPLC Analysis: Analyze all samples, including the control, using the HPLC method described in Protocol 1.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The new peaks that appear are potential degradation products. The conditions under which these peaks form provide insight into the degradation pathways (e.g., hydrolysis, oxidation).
Visualizations
Signaling Pathway of BRD4 Inhibition by this compound
Caption: Mechanism of action of this compound in inhibiting BRD4-mediated gene transcription.
Experimental Workflow for Investigating this compound Degradation
Caption: A logical workflow for troubleshooting suspected this compound degradation.
References
Navigating GSK737 Batch-to-Batch Variability: A Technical Support Resource
A comprehensive guide for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes with the BRD4 inhibitor, GSK737.
This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the potential challenges arising from batch-to-batch variability of this compound. By offering clear, actionable solutions and standardized procedures, this resource aims to empower researchers to achieve reproducible and accurate results in their studies.
Troubleshooting Guide: Addressing Common Issues
This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments with this compound.
| Question/Issue | Potential Cause(s) | Recommended Action(s) |
| Why am I observing a significant difference in the IC50 value of this compound between different batches? | 1. Purity Differences: Minor variations in purity between batches can lead to altered effective concentrations. 2. Solubility Issues: Incomplete solubilization of this compound can result in a lower effective concentration. 3. Storage and Handling: Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound.[1] 4. Assay Variability: Inherent variability in the experimental assay itself. | 1. Confirm Purity: Request the certificate of analysis (CoA) for each batch and compare the purity data. 2. Ensure Complete Solubilization: Follow the recommended solvent and concentration for stock solutions. Briefly sonicate if necessary. Prepare fresh dilutions for each experiment. 3. Proper Storage: Store this compound as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.[1] Aliquot stock solutions to minimize freeze-thaw cycles. 4. Assay Controls: Include a positive control (a known BRD4 inhibitor with consistent performance) and a negative control in every experiment to assess assay performance. |
| My downstream gene expression analysis shows inconsistent results with different batches of this compound. | 1. Off-Target Effects: Impurities in a specific batch may have off-target effects, leading to unexpected gene expression changes. 2. Cellular Health: Variations in cell passage number, density, or overall health can influence the response to treatment. 3. Treatment Conditions: Inconsistent incubation times or this compound concentrations. | 1. Batch Validation: Before starting a large-scale experiment, test each new batch in a small-scale pilot study to confirm its effect on a known target gene (e.g., c-Myc). 2. Standardize Cell Culture: Use cells within a consistent passage number range. Ensure consistent cell seeding density and monitor cell viability. 3. Consistent Protocol: Strictly adhere to the established experimental protocol, including incubation times and drug concentrations. |
| I am seeing unexpected cellular toxicity with a new batch of this compound at concentrations that were previously non-toxic. | 1. Presence of Toxic Impurities: The new batch may contain residual solvents or synthesis byproducts with cytotoxic properties. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high, especially at higher concentrations of this compound.[2] | 1. Review CoA: Check the certificate of analysis for information on residual solvents and impurities. 2. Perform a Dose-Response Viability Assay: For each new batch, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range. 3. Solvent Control: Include a vehicle control (solvent only) at the highest concentration used in the experiment to assess solvent-induced toxicity.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, specifically targeting the first (BD1) and second (BD2) bromodomains of BRD4.[1][2] It has a higher potency for BD2 over BD1.[1][2] By binding to these bromodomains, this compound prevents the interaction of BRD4 with acetylated histones, thereby inhibiting the transcription of key oncogenes and inflammatory genes.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. For storage, it is advised to keep the stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the key quality control parameters I should look for in the certificate of analysis (CoA) for this compound?
A3: When reviewing the CoA for this compound, pay close attention to the following parameters:
-
Purity: Typically determined by HPLC or LC-MS. Higher purity is generally desirable.
-
Identity: Confirmed by methods such as ¹H-NMR and Mass Spectrometry to ensure the correct chemical structure.
-
Residual Solvents: Information on the presence of any remaining solvents from the synthesis process.
-
Appearance: The physical state and color of the compound.
Q4: Can I use the same concentration of this compound across different cell lines?
A4: The optimal concentration of this compound can vary significantly between different cell lines due to variations in BRD4 expression levels, cellular uptake, and metabolism. It is crucial to perform a dose-response experiment for each new cell line to determine the effective concentration range for your specific assay.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a cancer cell line.
Materials:
-
This compound (from different batches for comparison)
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
DMSO (as a vehicle control)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound from each batch in complete cell culture medium. A typical concentration range to start with is 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and the vehicle control. Incubate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
Protocol 2: Western Blot Analysis of c-Myc Expression
Objective: To assess the effect of different batches of this compound on the expression of the BRD4 target protein, c-Myc.
Materials:
-
This compound (from different batches)
-
Cancer cell line known to express c-Myc
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with a predetermined effective concentration of this compound from each batch (e.g., the IC50 value determined in Protocol 1) and a vehicle control for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-c-Myc antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control. Quantify the band intensities and normalize the c-Myc signal to the β-actin signal.
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams have been generated.
Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by this compound batch-to-batch variability.
Caption: A simplified signaling pathway illustrating the inhibitory action of this compound on the BRD4-mediated transcription of target genes.
References
Validation & Comparative
A Comparative Guide to GSK737 and Other BET Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the BET inhibitor GSK737 against other notable alternatives in the field. This document synthesizes available experimental data to highlight key performance differences and includes detailed methodologies for cited experiments.
Introduction to BET Inhibition
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers. They recognize and bind to acetylated lysine residues on histone tails, a key mechanism in the transcriptional activation of genes, including critical oncogenes like MYC. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, BET inhibitors displace these proteins from chromatin, leading to the suppression of target gene transcription. This mechanism has established BET proteins as promising therapeutic targets in oncology and other disease areas.
This guide focuses on this compound, a BET inhibitor developed by GlaxoSmithKline, and compares it with other well-characterized BET inhibitors: JQ1, I-BET762 (Molibresib), and OTX-015 (Birabresib).
Comparative Analysis of BET Inhibitors
The following sections provide a detailed comparison of this compound with other prominent BET inhibitors, focusing on their biochemical potency, cellular activity, and in vivo efficacy.
Biochemical Potency
This compound is a potent inhibitor of the first (BD1) and second (BD2) bromodomains of BRD4, with a notable preference for BD2. The table below summarizes the available biochemical potency data for this compound and its counterparts.
| Inhibitor | Target(s) | BRD4 (BD1) pIC50 | BRD4 (BD2) pIC50 | Notes |
| This compound | BRD4 (BD1/BD2) | 5.3[1] | 7.3[1] | Demonstrates selectivity for BD2 over BD1. |
| (+)-JQ1 | Pan-BET | Not explicitly reported as pIC50, but IC50 is ~77 nM for BD1 and ~33 nM for BD2. | Not explicitly reported as pIC50, but IC50 is ~77 nM for BD1 and ~33 nM for BD2. | Widely used as a chemical probe for BET family proteins. |
| I-BET762 (Molibresib) | Pan-BET | Not explicitly reported as pIC50. | Not explicitly reported as pIC50. | An orally bioavailable pan-BET inhibitor. |
| OTX-015 (Birabresib) | Pan-BET | Not explicitly reported as pIC50, but EC50 ranges from 10-19 nM for BRD2, BRD3, and BRD4. | Not explicitly reported as pIC50, but EC50 ranges from 10-19 nM for BRD2, BRD3, and BRD4. | Potent inhibitor of BRD2, BRD3, and BRD4. |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Direct comparison of potency should be made with caution due to variations in assay conditions between studies.
Cellular Activity
The anti-proliferative activity of BET inhibitors has been evaluated across a wide range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various BET inhibitors in different cancer cell lines. Data for this compound in a broad panel of cancer cell lines is not publicly available, limiting a direct head-to-head comparison in this context.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| (+)-JQ1 | RPMI-8226 | Multiple Myeloma | ~0.5 |
| MM.1S | Multiple Myeloma | ~0.5 | |
| MV4-11 | Acute Myeloid Leukemia | < 0.1 | |
| RS4;11 | Acute Lymphoblastic Leukemia | < 0.1 | |
| I-BET762 (Molibresib) | LNCaP | Prostate Cancer | ~0.5 - 1 |
| VCaP | Prostate Cancer | ~0.5 - 1 | |
| 22Rv1 | Prostate Cancer | > 5 | |
| OTX-015 (Birabresib) | A549 | Non-Small Cell Lung Cancer | > 6 |
| H3122 | Non-Small Cell Lung Cancer | ~0.2 | |
| DMS114 | Small Cell Lung Cancer | ~0.5 | |
| SU-DHL-2 | Diffuse Large B-cell Lymphoma | ~0.1 |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and duration of treatment.
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of BET inhibitors. While detailed in vivo efficacy data for this compound is not extensively published, information on other BET inhibitors demonstrates their anti-tumor activity in various xenograft models.
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings |
| (+)-JQ1 | Nut Midline Carcinoma (NMC) Xenograft | 50 mg/kg, daily, intraperitoneal injection | Marked reduction in tumor growth.[2] |
| Ovarian Cancer Xenograft (OVCAR.x1) | 50 mg/kg/day | Statistically significant reduction in tumor volume. | |
| I-BET762 (Molibresib) | Prostate Cancer Xenograft (LuCaP 35CR) | Not specified | Significant down-regulation of MYC and tumor growth inhibition.[3] |
| OTX-015 (Birabresib) | Malignant Pleural Mesothelioma Xenograft | Not specified | Significant delay in cell growth in vivo.[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway affected by BET inhibitors and a typical experimental workflow for their evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of BET Inhibitors: JQ1 vs. GSK737
In the landscape of epigenetic modulators, Bromodomain and Extra-Terminal (BET) protein inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Among these, JQ1 has been extensively characterized and serves as a benchmark compound. This guide provides a comprehensive comparison of the efficacy of JQ1 and a more recent entrant, GSK737, aimed at researchers, scientists, and drug development professionals. While extensive data is available for JQ1, information on this compound is currently more limited, necessitating a partially theoretical comparison based on its distinct selectivity profile.
Mechanism of Action and Target Profile
Both JQ1 and this compound are potent inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT), which are crucial "readers" of epigenetic marks.[1] These proteins recognize and bind to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes. By competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins, these inhibitors displace them from chromatin, leading to the suppression of target gene transcription.[2]
The primary oncogenic target of many BET inhibitors, including JQ1, is the transcription factor c-MYC, a master regulator of cell proliferation, growth, and apoptosis.[3][4] Downregulation of c-MYC is a key mechanism through which JQ1 exerts its anti-cancer effects.[3][5]
While both compounds target BET proteins, they exhibit different specificities for the two tandem bromodomains of BRD4, BD1 and BD2. JQ1 is considered a pan-BET inhibitor, binding to both bromodomains with high affinity.[6] In contrast, this compound is a selective inhibitor with a significantly higher affinity for the second bromodomain (BD2) of BRD4.[2][7]
Table 1: Target Profile and Potency
| Compound | Target(s) | BD1 (pIC50) | BD2 (pIC50) | Notes |
| JQ1 | BRD2, BRD3, BRD4, BRDT | 7.15 (IC50: 77 nM for BRD4 BD1) | 7.48 (IC50: 33 nM for BRD4 BD2) | Pan-BET inhibitor with high affinity for both bromodomains.[6] |
| This compound | BRD4 | 5.3 | 7.3 | Selective inhibitor with approximately 100-fold greater potency for BRD4 BD2 over BD1.[2][7] |
Preclinical Efficacy of JQ1
The anti-tumor efficacy of JQ1 has been demonstrated across a wide range of cancer types in both in vitro and in vivo preclinical models.
In Vitro Efficacy
JQ1 has shown potent anti-proliferative and pro-apoptotic effects in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values for JQ1 vary depending on the cancer type and specific cell line.
Table 2: In Vitro Efficacy of JQ1 in Selected Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Ovarian Endometrioid Carcinoma | A2780 | 0.41 | [5] |
| Ovarian Endometrioid Carcinoma | TOV112D | 0.75 | [5] |
| Ovarian Endometrioid Carcinoma | OVK18 | 10.36 | [5] |
| Endometrial Endometrioid Carcinoma | HEC151 | 0.28 | [5] |
| Endometrial Endometrioid Carcinoma | HEC50B | 2.51 | [5] |
| Endometrial Endometrioid Carcinoma | HEC265 | 2.72 | [5] |
| Lung Adenocarcinoma | Multiple Lines (sensitive subset) | 0.42 - 4.19 | [8] |
| Luminal Breast Cancer | MCF7 | Not specified, but dose-dependent inhibition shown | [9] |
| Luminal Breast Cancer | T47D | Not specified, but dose-dependent inhibition shown | [9] |
| Acute Myeloid Leukemia (AML) | Multiple Lines | Submicromolar in sensitive lines | [10] |
| Acute Lymphoblastic Leukemia (ALL) | Multiple Lines | Submicromolar in all tested lines | [10] |
In Vivo Efficacy
JQ1 has demonstrated significant tumor growth inhibition in various xenograft models. The typical dosage for in vivo studies is around 50 mg/kg administered intraperitoneally.
Table 3: In Vivo Efficacy of JQ1 in Xenograft Models
| Cancer Type | Xenograft Model | Dosage and Administration | Tumor Growth Inhibition | Reference | | :--- | :--- | :--- | :--- |[11] | | Pancreatic Ductal Adenocarcinoma | Patient-Derived Xenografts (PDX) | 50 mg/kg, daily i.p. | 40-62% inhibition compared to vehicle control. |[11] | | Ovarian Cancer | Hey and SKOV3 cell line xenografts | Not specified | Significant suppression of tumor growth and weight. |[4][12] | | Hepatocellular Carcinoma | Hep3B and HCCLM3 cell line xenografts | 50 mg/kg, twice daily i.p. | Significant delay in tumor growth. |[13] | | Childhood Sarcoma | Rh10, Rh28, EW-5 xenografts | 50 mg/kg, daily i.p. | Significant inhibition of growth during treatment. |[14] | | Luminal Breast Cancer | MMTV-PyMT transgenic mice | 25 mg/kg, daily i.p. | Significant reduction in tumor growth. | |
Preclinical Efficacy of this compound
As of the latest available information, there is a lack of published in vitro and in vivo efficacy data for this compound beyond its binding affinity for the BRD4 bromodomains. Its high potency and selectivity for BD2 suggest it is a valuable tool for dissecting the specific functions of this domain.
Studies on other selective BD2 inhibitors have suggested that they may have a more pronounced effect in models of inflammation and autoimmune disease, while BD1 inhibitors tend to phenocopy the effects of pan-BET inhibitors in cancer models.[15][16] However, some BD2 selective inhibitors have also demonstrated anti-tumor activity, in some cases with better tolerability than pan-BET inhibitors.[17] The anti-fibrotic effects of a selective BD2 inhibitor have also been noted.[17][18]
The significantly higher potency of this compound for BD2 (pIC50 of 7.3) compared to BD1 (pIC50 of 5.3) suggests it could be a valuable probe to explore the therapeutic potential of selective BD2 inhibition.[2][7] Further studies are required to determine its efficacy profile in various cancer and inflammatory models.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of BET inhibitors like JQ1.
Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of the inhibitor on cell proliferation.
-
Methodology:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the BET inhibitor (e.g., JQ1) or vehicle control (DMSO) for a specified period (e.g., 72-96 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9]
-
Western Blot Analysis for c-MYC Expression
-
Objective: To determine the effect of the inhibitor on the protein levels of c-MYC.
-
Methodology:
-
Treat cancer cells with the BET inhibitor or vehicle control for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against c-MYC overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.[5]
-
In Vivo Xenograft Tumor Growth Assay
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the BET inhibitor (e.g., JQ1 at 50 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily).
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).[11][13]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of BET inhibitors and a typical experimental workflow for their evaluation.
Conclusion
JQ1 is a well-established, potent pan-BET inhibitor with a vast amount of preclinical data supporting its anti-cancer efficacy across numerous models. It serves as a critical tool for understanding the broader consequences of BET inhibition.
This compound, on the other hand, represents a more targeted approach with its pronounced selectivity for the BD2 domain of BRD4. While direct efficacy data for this compound is not yet widely available, its distinct biochemical profile suggests it may offer a different therapeutic window, potentially with a differentiated efficacy and safety profile compared to pan-BET inhibitors like JQ1. The differential roles of BD1 and BD2 in gene regulation suggest that selective inhibition may be a promising strategy to refine the therapeutic application of BET inhibitors. Further research into the in vitro and in vivo effects of this compound is eagerly awaited to fully understand its therapeutic potential. This guide will be updated as more data becomes publicly available.
References
- 1. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2748687-95-6|DC Chemicals [dcchemicals.com]
- 4. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 8. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Selective inhibitors of bromodomain BD1 and BD2 of BET proteins modulate radiation-induced profibrotic fibroblast responses - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK737 selectivity profiling against other bromodomains
For Researchers, Scientists, and Drug Development Professionals
GSK737 is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This guide provides a comprehensive analysis of this compound's selectivity profile against other bromodomains, supported by experimental data and detailed methodologies, to assist researchers in its application as a chemical probe.
Selectivity Profile of this compound
This compound demonstrates significant selectivity for the second bromodomain (BD2) of BRD4, a key member of the BET family. Experimental data indicates a pIC50 of 7.3 for BRD4 BD2, compared to a pIC50 of 5.3 for the first bromodomain (BD1) of BRD4, representing a 100-fold selectivity for BD2.[1] While comprehensive data for a wider panel of bromodomains is detailed in the primary literature, the following table summarizes the key selectivity data for this compound against the BET family of proteins.
| Bromodomain Target | pIC50 | IC50 (nM) | Selectivity over BRD4 BD1 |
| BRD4 BD1 | 5.3 | 5012 | 1x |
| BRD4 BD2 | 7.3 | 50 | >100x |
| BRD2 BD1 | Not Reported | Not Reported | Not Reported |
| BRD2 BD2 | Not Reported | Not Reported | Not Reported |
| BRD3 BD1 | Not Reported | Not Reported | Not Reported |
| BRD3 BD2 | Not Reported | Not Reported | Not Reported |
| BRDT BD1 | Not Reported | Not Reported | Not Reported |
| BRDT BD2 | Not Reported | Not Reported | Not Reported |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Experimental Protocols
The determination of this compound's bromodomain selectivity involves various biophysical and biochemical assays. The most common techniques employed for profiling bromodomain inhibitors are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), BROMOscan®, and AlphaScreen®. Below are detailed descriptions of the general principles of these methodologies.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a homogeneous proximity-based assay that measures the binding of a ligand to a protein.
-
Principle: TR-FRET relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. For bromodomain assays, a terbium- or europium-labeled antibody (donor) is used to recognize a tagged bromodomain protein. A biotinylated histone peptide ligand is bound to a streptavidin-conjugated acceptor fluorophore (e.g., APC or d2). When the bromodomain binds to the histone peptide, the donor and acceptor are brought close together, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
-
General Protocol:
-
A solution containing the tagged bromodomain protein and the lanthanide-labeled antibody is prepared in assay buffer.
-
The test compound (e.g., this compound) at various concentrations is added to the protein solution in a microplate.
-
The biotinylated histone peptide and the streptavidin-acceptor are added to initiate the binding reaction.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation typically around 340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by plotting the ratio against the inhibitor concentration.
-
BROMOscan® Assay
BROMOscan® is a competitive binding assay used to determine the dissociation constants (Kd) of compounds for a large panel of bromodomains.
-
Principle: The assay utilizes DNA-tagged bromodomains and an immobilized ligand. The bromodomain protein is incubated with the test compound and then applied to the ligand-coated surface. The amount of bromodomain bound to the immobilized ligand is quantified by qPCR of the attached DNA tag. A compound that binds to the bromodomain will prevent it from binding to the immobilized ligand, resulting in a lower qPCR signal.
-
General Protocol:
-
The test compound is incubated with the DNA-tagged bromodomain protein in a buffer solution.
-
This mixture is then passed over a surface coated with an immobilized, high-affinity ligand for the bromodomain.
-
After a wash step to remove unbound protein, the amount of bound bromodomain is quantified by qPCR.
-
The results are typically reported as percent of control, and Kd values are determined from a dose-response curve.
-
AlphaScreen® Assay
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based proximity assay used to measure molecular interactions.
-
Principle: The assay uses two types of hydrogel-coated beads: Donor beads and Acceptor beads. The Donor beads contain a photosensitizer that, upon illumination at 680 nm, converts ambient oxygen to a short-lived singlet oxygen. If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen triggers a cascade of chemical reactions in the Acceptor bead, leading to light emission. For bromodomain assays, one bead is conjugated to the bromodomain (e.g., via a tag) and the other to a biotinylated histone peptide (via streptavidin). Inhibitors disrupt this interaction, leading to a decrease in the AlphaScreen signal.
-
General Protocol:
-
The tagged bromodomain protein is incubated with the corresponding antibody-coated Acceptor beads.
-
The biotinylated histone peptide is incubated with streptavidin-coated Donor beads.
-
The test compound is added to the assay plate.
-
The two bead suspensions are then mixed in the assay plate.
-
After incubation in the dark, the plate is read on an AlphaScreen-capable plate reader.
-
IC50 values are determined from the dose-response curve of the luminescent signal.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the selectivity of a bromodomain inhibitor like this compound using a proximity-based assay such as TR-FRET or AlphaScreen.
Caption: A generalized workflow for determining the selectivity profile of a bromodomain inhibitor.
This guide provides a foundational understanding of this compound's selectivity and the experimental approaches used to determine it. For more detailed information, researchers are encouraged to consult the primary literature.
References
Navigating Resistance: A Comparative Guide to GSK737 and Other BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies is a significant hurdle in oncology. This guide provides a comparative overview of cross-resistance mechanisms observed with Bromodomain and Extra-Terminal motif (BET) inhibitors, the class to which GSK737 belongs. While direct cross-resistance studies involving this compound are not yet prevalent in publicly available literature, the extensive research on other BET inhibitors offers valuable insights into potential challenges and strategies to overcome them.
This compound is a dual inhibitor of the first (BD1) and second (BD2) bromodomains of BRD4, with pIC50 values of 5.3 and 7.3, respectively[1][2]. Like other molecules in its class, it functions by competitively binding to the acetyl-lysine recognition pockets of BET proteins, thereby displacing them from chromatin and inhibiting the transcription of key oncogenes such as MYC[3][4][5]. However, as with other targeted agents, cancer cells can develop resistance to BET inhibitors through various mechanisms.
Cross-Resistance Among BET Inhibitors
Studies have demonstrated that resistance to one BET inhibitor can confer cross-resistance to other, chemically distinct BET inhibitors. This suggests that the mechanisms of resistance are often target-class-specific rather than compound-specific.
| Inhibitor | Cross-Resistance Observed with | Cancer Model | Key Findings |
| I-BET | JQ1 | Mouse leukemia cells immortalized with MLL-AF9 | Resistance to I-BET also conferred cross-resistance to the chemically distinct BET inhibitor JQ1, indicating a class-wide resistance mechanism.[6] |
| Various BETi | Other BETi | Castration-Resistant Prostate Cancer (CRPC) cells | BETi-resistant CRPC cells displayed cross-resistance to a variety of BET inhibitors.[7] |
Mechanisms of Acquired Resistance to BET Inhibitors
The development of resistance to BET inhibitors is a multifaceted process involving genetic, epigenetic, and signaling pathway alterations. Understanding these mechanisms is crucial for developing effective second-line and combination therapies.
| Resistance Mechanism | Description | Associated Inhibitors | Cancer Models |
| Transcriptional Plasticity and Rewiring | Cancer cells can reprogram their transcriptional networks to become independent of BRD4 for the expression of critical genes like MYC. This can involve the activation of alternative signaling pathways, such as the WNT pathway.[6][8] | JQ1, I-BET | Acute Myeloid Leukemia (AML), T-lymphoblastic leukemia[6][8] |
| Kinome Reprogramming | Acquired resistance can be mediated by the adaptive reprogramming of the cellular kinome, leading to the activation of compensatory pro-survival kinase networks that overcome BET protein inhibition.[9] | JQ1 | Ovarian Carcinoma[9] |
| Epigenetic Heterogeneity and Clonal Selection | Pre-existing cell subpopulations with higher levels of acetylated histones and nuclear BRD4 may be selected for during treatment, leading to a resistant phenotype.[10] | JQ1 | Epithelial Ovarian Cancer (EOC)[10] |
| Loss of Drug-Sensitivity Promoting Factors | Loss-of-function of certain proteins, such as SPOP and TRIM33, has been shown to confer resistance to BET inhibitors.[11][12] | JQ1, ABBV-744 | KMT2A-rearranged leukemia, Colorectal cancer[11][12] |
| BRD4 Dependence in a Bromodomain-Independent Manner | In some cases, BET-resistant cells remain dependent on BRD4 for their proliferation, but this dependence is independent of its bromodomain function.[3] | Not specified | Triple-Negative Breast Cancer (TNBC)[3] |
Experimental Protocols
Generation of BET Inhibitor-Resistant Cell Lines
A common method to study acquired resistance involves the continuous exposure of cancer cell lines to a BET inhibitor.
-
Cell Culture: Cancer cell lines are cultured in standard media supplemented with fetal bovine serum and antibiotics.
-
Initial Treatment: Cells are treated with a BET inhibitor (e.g., JQ1) at a concentration close to the IC50 value.
-
Dose Escalation: As cells develop tolerance, the concentration of the BET inhibitor is gradually increased over several months.
-
Isolation of Resistant Clones: Single-cell clones are isolated from the resistant population to ensure a homogenous population for downstream analysis.
-
Validation of Resistance: The resistant phenotype is confirmed by comparing the IC50 values of the resistant and parental cell lines through cell viability assays (e.g., MTT or CellTiter-Glo).
CRISPR-Cas9 Screens for Resistance Mechanisms
Genome-wide loss-of-function screens can identify genes whose inactivation leads to BET inhibitor resistance.
-
Library Transduction: A library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into cancer cells expressing Cas9 nuclease.
-
Drug Selection: The transduced cell population is treated with a BET inhibitor at a concentration that is lethal to the majority of cells.
-
Identification of Resistant Hits: Cells that survive the drug treatment are harvested, and the genomic DNA is extracted.
-
Next-Generation Sequencing: The sgRNA sequences enriched in the resistant population are identified by deep sequencing.
-
Validation: The top candidate genes are validated individually by generating knockout cell lines and assessing their sensitivity to the BET inhibitor.[11]
Visualizing Resistance Pathways
WNT Signaling Pathway in BET Inhibitor Resistance
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor - Wikipedia [en.wikipedia.org]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET inhibitor resistance emerges from leukaemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Transcriptional plasticity promotes primary and acquired resistance to BET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epigenetic heterogeneity promotes acquired resistance to BET bromodomain inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interrogating bromodomain inhibitor resistance in KMT2A-rearranged leukemia through combinatorial CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loss of TRIM33 causes resistance to BET bromodomain inhibitors through MYC- and TGF-β–dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The CHK1 Inhibitor GSK737: A Guide to Synergistic Combinations in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with a growing emphasis on combination therapies that can overcome resistance and enhance efficacy. GSK737 (also known as SRA737), a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), has emerged as a promising agent in this arena. By targeting a critical component of the DNA damage response (DDR), this compound has demonstrated significant synergistic effects when combined with various anti-cancer drugs, including PARP inhibitors, low-dose chemotherapy, and immune checkpoint blockade.
This guide provides an objective comparison of the synergistic effects of this compound with other cancer drugs, supported by preclinical and clinical data. It is designed to be a valuable resource for researchers and drug development professionals, offering detailed insights into the mechanisms of synergy, quantitative outcome measures, and the experimental protocols used to generate these findings.
Synergistic Combinations and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of CHK1, a key kinase that orchestrates the cellular response to DNA damage and replication stress. Cancer cells, often characterized by genomic instability and a high reliance on DDR pathways, are particularly vulnerable to CHK1 inhibition. The synergistic potential of this compound lies in its ability to potentiate the effects of other agents that either induce DNA damage or exploit existing DDR deficiencies.
This compound and PARP Inhibitors: A Synthetic Lethal Strategy
The combination of this compound with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib and niraparib, has shown strong synergistic cytotoxicity in various cancer models, including breast, ovarian, and colorectal cancers.[1][2] This synergy is rooted in the concept of synthetic lethality, where the simultaneous inhibition of two key DDR pathways is catastrophic for cancer cells.
The proposed mechanism involves a multi-pronged attack on cancer cell survival. PARP inhibitors trap PARP1/2 enzymes at sites of single-strand DNA breaks, leading to the formation of double-strand breaks during DNA replication.[1] In cells with competent homologous recombination (HR) repair, these breaks can be efficiently repaired. However, this compound has been shown to induce a state of "BRCAness" or HR deficiency, even in HR-proficient cells, by downregulating key HR proteins like BRCA1.[2] This this compound-induced HR deficiency renders cancer cells highly susceptible to the DNA damage caused by PARP inhibitors. Furthermore, the combination has been shown to activate the ATM-AMPK-ULK1-mTOR signaling pathway, leading to autophagy-dependent cell death.[1]
This compound and Low-Dose Gemcitabine: Potentiating Replication Stress
The combination of this compound with low-dose gemcitabine has shown promising results in both preclinical models and a Phase I/II clinical trial (NCT02797977).[3] Gemcitabine, a nucleoside analog, induces replication stress by inhibiting DNA synthesis. At low, sub-therapeutic doses, gemcitabine causes a prolonged S-phase and induces hallmarks of replication stress without causing significant cytotoxicity on its own. This induced replication stress increases the reliance of cancer cells on CHK1 for survival, thereby sensitizing them to the effects of this compound. This combination has demonstrated clinical activity in a range of solid tumors, including anogenital, cervical, high-grade serous ovarian, rectal, and small cell lung cancer.[3]
This compound and Immune Checkpoint Inhibitors: Turning "Cold" Tumors "Hot"
A particularly exciting area of investigation is the combination of this compound with immune checkpoint inhibitors, such as anti-PD-L1 antibodies. Preclinical studies, especially in small cell lung cancer (SCLC), have shown that this combination can significantly enhance anti-tumor immunity.[4] this compound has been found to activate the innate immune signaling STING pathway, leading to the production of type I interferons and inflammatory chemokines. This, in turn, promotes the infiltration of cytotoxic T cells into the tumor microenvironment, effectively turning immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy. The triple combination of this compound, low-dose gemcitabine, and an anti-PD-L1 agent has demonstrated dramatic anti-tumor activity in preclinical SCLC models.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical and clinical studies investigating the synergistic effects of this compound in combination with other anti-cancer agents.
Table 1: In Vitro Synergy of this compound with PARP Inhibitors
| Cell Line | Cancer Type | Combination Agent | Synergy Metric | Result | Reference |
| BT474 | Breast Cancer | Niraparib | Combination Index (CI) | CI < 1 (Synergistic) | [1] |
| SUM149 | Breast Cancer | Niraparib | Combination Index (CI) | CI < 1 (Synergistic) | [1] |
| Spiky | Ovarian Cancer | Niraparib | Combination Index (CI) | CI < 1 (Synergistic) | [1] |
| SKOV3 | Ovarian Cancer | Niraparib | Combination Index (CI) | CI < 1 (Synergistic) | [1] |
| HCT-15 | Colorectal Cancer | Olaparib, Niraparib | Combination Index (CI) | Strong Synergistic Effect | [2] |
Table 2: In Vivo Efficacy of this compound Combinations
| Cancer Model | Combination Agent(s) | Efficacy Endpoint | Result | Reference |
| Mammary Tumor Xenograft | Niraparib | Tumor Growth Suppression | Additive to synergistic effect | [1] |
| SCLC Xenograft | Anti-PD-L1 | Tumor Growth Delay | Significant delay in tumor growth with combination | [4] |
| SCLC Xenograft | Low-Dose Gemcitabine + Anti-PD-L1 | Tumor Regression | Dramatic anti-tumor activity and tumor regression | [4] |
Table 3: Clinical Trial Results for this compound and Low-Dose Gemcitabine (NCT02797977)
| Cancer Type | Number of Patients (evaluable) | Objective Response Rate (ORR) | Reference |
| Anogenital Cancer | 12 | 25% | [3] |
| Cervical Cancer | 10 | 20% | [3] |
| High-Grade Serous Ovarian Cancer | 19 | 10.5% | [3] |
| Small Cell Lung Cancer | 13 | 7.7% | [3] |
| Overall | 74 | 10.8% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Cell Viability and Synergy Assays
Objective: To determine the cytotoxic effects of this compound alone and in combination with other drugs and to quantify the degree of synergy.
Protocol Summary (based on Chou-Talalay method):
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, the combination drug, and the combination of both at a constant ratio.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The dose-response curves for each drug and the combination are generated. The Combination Index (CI) is calculated using software like CalcuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound combinations in a living organism.
Protocol Summary:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (vehicle control, this compound alone, combination drug alone, and the combination). Drugs are administered according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for other agents).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration. Tumor growth inhibition (TGI) is calculated.
Conclusion
This compound has demonstrated compelling synergistic activity with a range of anti-cancer agents, positioning it as a versatile combination partner in the oncology pipeline. The ability of this compound to induce synthetic lethality with PARP inhibitors, potentiate the effects of low-dose chemotherapy, and enhance the efficacy of immunotherapy highlights its potential to address key challenges in cancer treatment, including drug resistance and immune evasion. The data presented in this guide provide a strong rationale for the continued investigation of this compound in combination regimens across various cancer types. Further clinical studies are warranted to translate these promising preclinical and early clinical findings into meaningful benefits for patients.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Glycogen synthase kinase 3β inhibition synergizes with PARP inhibitors through the induction of homologous recombination deficiency in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination treatment of the oral CHK1 inhibitor, SRA737 and low dose gemcitabine, enhances the effect of PD-L1 blockade by modulating the immune microenvironment in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gene Expression Changes Induced by the BET Inhibitor GSK737: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of methodologies for validating gene expression changes induced by GSK737, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action of this compound, details experimental protocols for robust gene expression analysis, and presents a framework for comparing its effects with alternative validation techniques.
Introduction to this compound and BET Inhibition
This compound is a potent and selective small molecule inhibitor that targets the BD2 of BET proteins, particularly BRD4.[1] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. They bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers. By competitively binding to the BD2 domain, this compound displaces BRD4 from chromatin, leading to the suppression of target gene transcription. A primary and well-documented target of BET inhibitors is the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.[2][3] Dysregulation of MYC is a hallmark of many cancers, making BET inhibitors like this compound promising therapeutic candidates.
Signaling Pathway of BET Inhibition
The mechanism of this compound-mediated gene expression modulation is illustrated in the following signaling pathway.
Caption: Mechanism of this compound-induced gene suppression.
Experimental Validation of Gene Expression Changes
To validate the gene expression changes induced by this compound, a multi-faceted approach employing both genome-wide screening and targeted validation is recommended. The primary methods for this are RNA-Sequencing (RNA-Seq) for initial discovery and quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for validation of specific gene targets.
Experimental Workflow: RNA-Seq and RT-qPCR Validation
The following diagram outlines a typical workflow for identifying and validating this compound-induced gene expression changes.
References
- 1. Template-Hopping Approach Leads to Potent, Selective, and Highly Soluble Bromo and Extraterminal Domain (BET) Second Bromodomain (BD2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-based Scaffold Hopping: Identification of Potent, Selective, and Highly Soluble Bromo and Extra Terminal Domain (BET) Second Bromodomain (BD2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
Head-to-Head Comparison: GSK737 vs. I-BET762 in Epigenetic Regulation
A Comprehensive Guide for Researchers in Drug Discovery and Development
In the rapidly evolving landscape of epigenetic therapeutics, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising class of drugs for the treatment of cancer and inflammatory diseases. Among the numerous BET inhibitors developed, GSK737 and I-BET762 (also known as Molibresib or GSK525762) have garnered significant interest. This guide provides a detailed head-to-head comparison of these two molecules, focusing on their mechanism of action, selectivity, preclinical and clinical data, and the experimental methodologies used for their evaluation.
At a Glance: Key Differences
| Feature | This compound | I-BET762 (Molibresib) |
| Target Profile | BRD4 BD1 and BD2 inhibitor (BD2-selective) | Pan-BET inhibitor (BRD2, BRD3, BRD4)[1][2] |
| Mechanism of Action | Competitively binds to the acetyl-lysine binding pocket of BRD4 bromodomains, with a preference for the second bromodomain (BD2). | Competitively binds to the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin and disrupting their interaction with acetylated histones.[1][2] |
| Key Cellular Effects | Expected to downregulate BRD4-dependent genes, including oncogenes like c-Myc. | Induces apoptosis and cell cycle arrest, downregulates c-Myc, and modulates inflammatory pathways.[2][3][4] |
| Development Stage | Preclinical | Clinical trials for various cancers.[4][5] |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and I-BET762, providing a basis for comparing their potency and efficacy.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Target | Assay Type | IC50 / pIC50 / Kd | Reference |
| This compound | BRD4 BD1 | - | pIC50: 5.3 | [6] |
| BRD4 BD2 | - | pIC50: 7.3 | [6] | |
| I-BET762 | BET Proteins (pan) | Cell-free | IC50: ~35 nM | [1] |
| BET Proteins (pan) | FRET | IC50: 32.5–42.5 nM | [1] | |
| BET Bromodomains | - | Kd: 50.5–61.3 nM | [1] | |
| MDA-MB-231 (Breast Cancer) | Proliferation | IC50: 0.46 ± 0.4 µM | [3] | |
| Prostate Cancer Cell Lines | Growth | gIC50: 25–150 nM | [4] |
Table 2: Clinical Pharmacokinetics and Recommended Dosing of I-BET762
| Parameter | Value | Population | Reference |
| Time to Max. Concentration (Tmax) | 2 hours | Solid Tumors | [5][7] |
| Half-life (t1/2) | 3–7 hours | Solid Tumors | [5][7] |
| Recommended Phase II Dose | 80 mg once daily | Solid Tumors (including NUT Carcinoma) | [5][7] |
| 60-75 mg once daily | Hematologic Malignancies | [4] |
Mechanism of Action and Signaling Pathways
Both this compound and I-BET762 function by competitively inhibiting the binding of BET proteins to acetylated lysine residues on histone tails. This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key target genes involved in cell proliferation, survival, and inflammation. A primary target of BET inhibitors is the proto-oncogene c-Myc, which is frequently overexpressed in a wide range of cancers.[3][8]
I-BET762, as a pan-BET inhibitor, broadly targets BRD2, BRD3, and BRD4.[1][2] This leads to a widespread disruption of BET-dependent transcription. In contrast, this compound exhibits selectivity for the two bromodomains of BRD4, with a 100-fold higher affinity for the second bromodomain (BD2) over the first (BD1).[6] Recent studies have suggested that BD1 and BD2 may have distinct functions, with BD1 being more critical for anchoring BET proteins to chromatin and maintaining basal gene expression, while BD2 may play a more prominent role in the transcriptional activation of inflammatory genes.[9][10] This differential selectivity of this compound could potentially translate to a different pharmacological profile compared to pan-BET inhibitors like I-BET762.
Caption: Mechanism of action of BET inhibitors this compound and I-BET762.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. Below are outlines of key assays used to characterize BET inhibitors.
Fluorescence Resonance Energy Transfer (FRET) Assay for IC50 Determination of I-BET762
This assay is used to measure the ability of a compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
-
Reagents:
-
Recombinant BET bromodomain protein (e.g., BRD4) tagged with a donor fluorophore (e.g., Europium cryptate-labeled streptavidin binding to a biotinylated protein).
-
A synthetic, acetylated histone peptide (e.g., tetra-acetylated H4) labeled with an acceptor fluorophore (e.g., XL-665-labeled anti-6His antibody binding to a His-tagged peptide).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS).
-
Test compound (I-BET762) serially diluted.
-
-
Procedure:
-
The BET bromodomain protein and the acetylated histone peptide are incubated together in the assay buffer to allow for binding.
-
The test compound at various concentrations is added to the mixture.
-
After an incubation period (e.g., 1 hour), the FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
The FRET signal is proportional to the amount of protein-peptide interaction.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for a FRET-based IC50 determination assay.
Cell Proliferation (MTT) Assay for Cellular Potency
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with the test compound at a range of concentrations for a specified period (e.g., 72 hours).
-
An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
Mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Preclinical and Clinical Landscape
I-BET762 (Molibresib) has undergone extensive preclinical and clinical investigation. In preclinical models, it has demonstrated efficacy in various cancers, including those of the breast, lung, and prostate, primarily through the downregulation of c-Myc.[3][4] It has also shown potent anti-inflammatory effects in vivo.[1]
Clinically, I-BET762 has been evaluated in multiple Phase I and II trials. In patients with NUT midline carcinoma, a cancer driven by BET fusion proteins, I-BET762 has shown promising antitumor activity.[5][7] In a study of patients with relapsed/refractory hematologic malignancies, the objective response rate was 13%, with some patients achieving complete responses.[4] However, the clinical utility of I-BET762 has been tempered by on-target toxicities, most notably thrombocytopenia and gastrointestinal side effects, which are common class effects of BET inhibitors.[4][5][7]
This compound , in contrast, appears to be at a preclinical stage of development. The available data highlights its selectivity for the bromodomains of BRD4, particularly BD2.[6] This selectivity may offer a therapeutic advantage by potentially mitigating some of the toxicities associated with pan-BET inhibition, although this remains to be demonstrated in further studies. The good solubility, permeability, and low clearance in rats suggest favorable pharmacokinetic properties for further development.[6]
Conclusion
This compound and I-BET762 represent two distinct approaches to targeting the BET family of proteins. I-BET762 is a well-characterized, clinically evaluated pan-BET inhibitor with demonstrated, albeit modest, efficacy and known on-target toxicities. Its broad activity against BRD2, BRD3, and BRD4 makes it a valuable tool for studying the general consequences of BET inhibition.
This compound, with its selectivity for the bromodomains of BRD4, particularly BD2, offers a more targeted approach. This selectivity could potentially lead to a more favorable therapeutic window by sparing the functions of other BET family members or the first bromodomain of BRD4. However, as a preclinical compound, its efficacy and safety profile in humans are yet to be determined.
The choice between these two inhibitors will depend on the specific research question. For studies requiring broad inhibition of the BET family with a clinically relevant molecule, I-BET762 is the more established option. For investigations into the specific roles of the BRD4 bromodomains and the potential for a more targeted therapeutic strategy, this compound presents an interesting and promising tool. Further research, particularly head-to-head preclinical studies and the potential clinical advancement of this compound, will be crucial in fully elucidating the comparative advantages of these two BET inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of GSK737: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing GSK737, a dual inhibitor of BRD4 BD1 and BD2, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound (CAS No. 2748687-95-6).
All disposal procedures must be conducted in accordance with local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Disposal of Unused or Waste this compound
Unused this compound and any materials contaminated with it should be treated as chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, clearly labeled, and sealed container.
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any other identifiers required by your institution.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected for disposal.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's EHS department or a licensed chemical waste disposal company.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand, or earth) to contain the spill. Do not use combustible materials such as sawdust. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Collect the absorbed or spilled material and place it into a designated, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, as recommended by your institution's safety protocols.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste following the procedures outlined above.
Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before disposal or recycling.
-
Triple Rinsing: Triple rinse the container with an appropriate solvent.
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous chemical waste.
-
Final Disposal: Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste or recycling.
Disclaimer: This information is intended as a general guide. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer and consult with your institution's Environmental Health and Safety department for complete and detailed disposal procedures.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Essential Safety and Operational Guide for Handling GSK737
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of GSK737, a dual inhibitor of BRD4 BD1 and BD2. The following information is intended to supplement, not replace, your institution's standard laboratory safety procedures and a thorough review of any available Safety Data Sheet (SDS) for this or similar compounds.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds of this nature, particularly small molecule inhibitors in powder form, should be handled with caution. The primary risks include inhalation of the powder, skin and eye contact, and ingestion. The following PPE is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles for splash risks. | Protects eyes from airborne powder and accidental splashes of solutions. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). Check manufacturer's chemical resistance guide for compatibility with solvents used. | Prevents skin contact with the compound and solutions. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the fine powder, which can be hazardous. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₁N₅O₂ |
| Molecular Weight | 363.41 g/mol |
| Appearance | White to light yellow solid powder |
| Solubility | Soluble in DMSO (100 mg/mL) |
Storage and Handling Procedures
Proper storage and handling are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Table 3: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a certified chemical fume hood.
-
Weighing : When weighing the powdered form of this compound, use a balance inside a fume hood or a containment enclosure to prevent inhalation of dust.
-
Dissolving : To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the this compound powder to avoid splashing. If using an ultrasonic bath to aid dissolution, ensure the vial is securely capped.
-
Use in Experiments : When adding this compound solutions to cell cultures or other experimental systems, use appropriate pipetting techniques to avoid aerosols and splashes.
-
Post-Handling : After use, securely cap all containers of this compound. Decontaminate the work area with an appropriate cleaning agent. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect all contaminated solid waste, including empty vials, pipette tips, and gloves, in a designated, sealed hazardous waste container.
-
Liquid Waste : Collect all unused solutions and contaminated liquid waste in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal : All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is required.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's EHS office immediately.
Visualizing Workflows and Safety Relationships
Experimental Workflow for Handling this compound
Caption: Step-by-step experimental workflow for handling this compound.
Logical Relationships of Safety Precautions
Caption: Interconnected safety precautions for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
